tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate CAS number 387845-50-3
This guide provides an in-depth technical analysis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (CAS 387845-50-3), a critical building block in medicinal chemistry used to introduce conformational restriction into...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (CAS 387845-50-3), a critical building block in medicinal chemistry used to introduce conformational restriction into peptide backbones and small molecule inhibitors.
Strategic Synthesis, Chemical Logic, and Applications in Drug Discovery
Executive Summary
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (CAS 387845-50-3) is a specialized "gem-disubstituted" cyclopropane scaffold. In modern drug discovery, it serves as a conformational lock , utilizing the Thorpe-Ingold effect to restrict the rotation of peptide chains or linker regions in small molecules. This compound is a primary intermediate for synthesizing Cathepsin K inhibitors , JAK inhibitors , and next-generation agrochemicals. Its core value lies in its ability to transform flexible linear amines into rigid, metabolically stable cyclopropyl analogs without significantly altering the steric bulk.
Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Key Functional Groups
Carbamate (Boc-protected amine), Nitrile (Cyano), Cyclopropane ring
Stability
Stable under standard conditions; avoid strong acids (removes Boc) and strong bases (hydrolyzes nitrile)
Strategic Synthesis: The "Hydroxymethyl" Route
The most robust industrial route to CAS 387845-50-3 avoids the handling of hazardous cyclopropanone equivalents. Instead, it proceeds via the reduction of 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate followed by nucleophilic displacement.
Synthesis Logic Diagram
The following flowchart illustrates the conversion from the amino-acid precursor to the target nitrile.
Caption: Step-wise synthesis from the commercially available ester precursor to the target nitrile.
Detailed Experimental Protocol
Note: This protocol synthesizes the target from the alcohol intermediate (CAS 107017-73-2), which is the critical differentiation step.
Phase 1: Activation (Mesylation)
Setup: Charge a dry 3-neck round-bottom flask with tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).
Cooling: Cool the solution to 0°C under a nitrogen atmosphere.
Addition: Add Triethylamine (Et3N) (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq). Maintain internal temperature < 5°C.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of alcohol).
Workup: Quench with water. Wash organic layer with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate to yield the crude mesylate (white solid). Do not purify; proceed immediately to Phase 2.
Phase 2: Nucleophilic Displacement (Cyanation)
Solvation: Dissolve the crude mesylate (from Phase 1) in anhydrous DMSO (5 vol).
Heating: Heat the mixture to 60–70°C for 4–6 hours.
Scientific Insight: The cyclopropyl group exerts steric hindrance (I-strain). Heating is required to overcome the activation energy for the S_N2 attack on the neopentyl-like carbon.
Quench: Cool to RT and pour slowly into a mixture of ice/water and Ethyl Acetate.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics copiously with water and brine (to remove DMSO).
Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Yield: Expect 85–92% yield of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate .
Mechanistic Insight & Drug Design Applications
The "Gem-Disubstituted" Effect
The primary value of CAS 387845-50-3 is its ability to induce a specific conformation in a peptide chain. Unlike a flexible glycine or alanine linker, the 1,1-disubstituted cyclopropane forces the backbone into a "kinked" or specific turn conformation (often a
-turn).
Linear Linker: High entropic penalty upon binding to a protein target.
How this intermediate translates into active pharmaceutical ingredients (APIs):
Caption: Divergent synthesis pathways from the nitrile intermediate to various bioactive scaffolds.
Case Study: Cathepsin K Inhibitors
This scaffold is structurally related to the "P2-P3" linker region found in Odanacatib and Balicatib analogs. The cyclopropane ring replaces the leucine or isoleucine side chain, preventing metabolic oxidation while maintaining the hydrophobic interaction with the S2 pocket of the protease.
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical parameters must be met:
¹H NMR (400 MHz, CDCl₃):
4.95 (br s, 1H, NH).
2.65 (s, 2H, CH₂-CN).
1.45 (s, 9H, Boc-tBu).
0.90–0.80 (m, 4H, Cyclopropyl CH₂).
Note: The singlet at 2.65 ppm is diagnostic for the methylene group adjacent to the nitrile.
IR Spectroscopy:
Strong absorption at 2250 cm⁻¹ (C
N stretch).
Absorption at 1690–1710 cm⁻¹ (C=O carbamate).
Mass Spectrometry (ESI):
[M+Na]⁺ = 219.1.
[M+H-Boc]⁺ = 97.1 (fragmentation is common).
Handling & Safety
Cyanide Hazard: The synthesis involves NaCN. All reactions must be performed in a well-ventilated fume hood with a bleach quench bath ready for cyanide waste.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; keep desiccated.
References
Brackmann, F., et al. (2005).[2] "Synthesis of Spirocyclopropanated Analogues of Imidacloprid and Thiacloprid." European Journal of Organic Chemistry, 2005(3), 600–609. Link
De Meijere, A., et al. (2003). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Organic Syntheses, 80, 207. Link
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699–1720. Link
PubChem. (2024). "Compound Summary: tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (Precursor)." National Library of Medicine. Link
Technical Guide: Synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
This guide details the synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate , a critical pharmacophore used in the development of Cathepsin K inhibitors (e.g., Odanacatib) and other peptidomimetics requiring con...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate , a critical pharmacophore used in the development of Cathepsin K inhibitors (e.g., Odanacatib) and other peptidomimetics requiring conformationally restricted amino acid isosteres.
The synthesis prioritizes the Homologation of 1-Aminocyclopropanecarboxylic Acid (ACC) . This pathway is selected for its scalability, safety profile (avoiding hazardous diazomethane cyclopropanations on scale), and high enantiomeric/chemical purity retention.
Retrosynthetic Analysis & Strategy
The target molecule features a geminal-disubstituted cyclopropane ring containing a Boc-protected amine and a cyanomethyl group. The steric congestion at the quaternary carbon (C1) dictates a stepwise construction of the side chain from a pre-formed cyclopropane core rather than direct ring closure on a complex substrate.
Strategic Disconnections
C–C Bond Formation (Nitrile Synthesis): The cyanomethyl group (-CH2CN) is best installed via nucleophilic displacement of an activated primary alcohol (-CH2OMs) by a cyanide source.
Functional Group Interconversion (Reductive Homologation): The precursor alcohol (-CH2OH) is derived from the reduction of an ester.
Core Scaffold Origin: The 1,1-disubstitution pattern traces back to 1-Aminocyclopropanecarboxylic Acid (ACC) , a commercially available or easily synthesized building block (via Bucherer-Bergs reaction or dialkylation of malonates).
Figure 1: Retrosynthetic logic flow from the target nitrile back to the ACC core.[1][2][3][4][5]
Detailed Experimental Protocol
Step 1: Boc-Protection of 1-Aminocyclopropanecarboxylic Acid Ester
The synthesis begins with the protection of the amine. While ACC is available as the free acid, the ethyl ester is preferred for the subsequent reduction step.
can be too aggressive, potentially reducing the Boc group. Lithium Borohydride () or is recommended for chemoselective reduction of the ester in the presence of the carbamate.
Dissolve the Boc-ester from Step 1 in anhydrous THF under Nitrogen.
Cool to 0°C.
Slowly add
solution (2.0 equiv). Caution: Exothermic, gas evolution.
Stir at 0°C for 1 hour, then warm to room temperature for 4–6 hours. Monitor by TLC (Ester spot disappears).
Quench: Cool to 0°C. Carefully add saturated
(dropwise) to quench excess hydride.
Extraction: Extract with Ethyl Acetate (3x).
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Key Data:
should show a singlet or multiplet for at ppm.
Step 3: Activation via Mesylation
The neopentyl-like primary alcohol is sterically hindered. Conversion to a mesylate (methanesulfonate) creates a potent leaving group for the subsequent cyanation.
Displacing a leaving group on a carbon adjacent to a quaternary center (neopentyl position) is kinetically slow. Polar aprotic solvents and elevated temperatures are required.
Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[6]
Solvent: DMSO (Dimethyl sulfoxide) or DMF. DMSO typically provides faster rates for hindered substrates.
Temperature: 60–80°C.
Protocol:
Dissolve the crude mesylate in DMSO (5 mL/g).
Add NaCN (2.0 equiv). Safety: NaCN is highly toxic. Use a bleach trap for exhaust.
Heat to 60°C for 4–8 hours. Monitor by LC-MS for the disappearance of the mesylate and appearance of the nitrile mass (
or ).
Workup: Cool to RT. Pour into a mixture of ice/water and Ethyl Acetate.
Destruction of Excess Cyanide: Wash the organic layer with dilute bleach (sodium hypochlorite) or basic
solution if required by safety protocols, otherwise extensive water washes.
Purification: Crystallization from Hexanes/Ether or column chromatography.
Data Summary & Process Parameters
Step
Transformation
Reagents
Critical Parameter
Typical Yield
1
Amine Protection
,
pH control (keep basic)
95-98%
2
Ester Reduction
/ THF
Temp < 25°C to save Boc
85-90%
3
Activation
MsCl,
Anhydrous conditions
90-95%
4
Cyanation
NaCN, DMSO
Temp 60°C (Kinetic control)
75-85%
Pathway Visualization
Figure 2: Linear synthesis workflow from ACC ester to the target nitrile.
References
Preparation of Cyclopropyl Carbamates (Alcohol Intermediate)
General Method for ACC Homologation (Cathepsin K Context):
Title: "Design and Synthesis of Cathepsin K Inhibitors: Macrocyclic and Acyclic Peptidomimetics"
Source:Journal of Medicinal Chemistry (Contextual reference for 1,1-disubstituted cyclopropane pharmacophores).
Note: This pathway mirrors the synthesis of the leucine analog in Odanacatib but applied to the cyclopropane core.
Title: "Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives" (Describes similar cyanomethyl installation on cyclopropane).
Title: "Synthesis of tert-butyl (1-(hydroxymethyl)cyclopropyl)
The Strategic Role of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate in Medicinal Chemistry
This in-depth technical guide details the role, synthesis, and medicinal chemistry applications of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate , a privileged building block in modern drug discovery. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the role, synthesis, and medicinal chemistry applications of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate , a privileged building block in modern drug discovery.
Executive Summary
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (CAS: 387845-50-3 ) represents a high-value "gem-disubstituted" scaffold used to introduce conformational rigidity and metabolic stability into bioactive small molecules. Characterized by a cyclopropane ring substituted at the C1 position with both a protected amine (Boc-amino) and a cyanomethyl group (-CH₂CN), this building block serves as a critical junction in the synthesis of GLP-1 receptor agonists , Cathepsin inhibitors , and kinase inhibitors . Its utility stems from the "Thorpe-Ingold" effect, where the spiro-like constraints of the cyclopropane ring lock adjacent substituents into bioactive conformations, enhancing potency and selectivity.
Part 1: Structural & Physicochemical Analysis[1]
The Gem-Disubstituted Advantage
The core value of this building block lies in its 1,1-disubstitution pattern . In linear alkyl chains, rotation around carbon-carbon bonds is free, often leading to a high entropic penalty upon binding to a protein target. Replacing a gem-dimethyl group or a methylene linker with a cyclopropane ring introduces specific constraints:
Conformational Locking: The internal bond angle of the cyclopropane (~60°) forces the geminal substituents (the amine and the cyanomethyl arm) into a specific spatial arrangement, often favoring the "reactive" rotamer required for target binding.
Metabolic Blockade: The quaternary carbon at position 1 lacks protons, rendering it immune to Cytochrome P450-mediated
-hydroxylation. This significantly extends the half-life () of the resulting drug candidate.
Vectorial Alignment: The nitrile group acts as a versatile "warhead" precursor. It can be maintained as a polar hydrogen-bond acceptor or transformed into amines, amides, or carboxylic acids, effectively extending the molecule's reach into deep binding pockets.
The synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is typically achieved via a functional group transformation of the corresponding alcohol. The alcohol is derived from the reduction of an amino acid ester precursor (often formed via Kulinkovich cyclopropanation or dialkylation of glycine equivalents).
Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthesis from the ester precursor to the nitrile target.
Note: Cyanide reagents are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate PPE and cyanide antidote kits available.
Activate: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining temperature < 5 °C.
Monitor: Stir at 0 °C for 1–2 hours until TLC/LCMS shows full consumption of the alcohol.
Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate (often used directly).
Step 2: Cyanation
Solvate: Dissolve the crude mesylate in DMSO (5 mL/g).
Reagent: Add Sodium Cyanide (NaCN) (1.5 eq). Caution: NaCN is fatal if swallowed or in contact with acid.
Heat: Heat the mixture to 60–70 °C for 4–6 hours.
Quench: Cool to room temperature. Pour cautiously into a mixture of water and Ethyl Acetate (EtOAc). Ensure aqueous waste is treated with bleach to destroy residual cyanide.
Isolate: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO.
Purify: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the target tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate as a white to off-white solid.
Part 3: Medicinal Chemistry Applications[3][4][5][6]
Next-Generation GLP-1 Receptor Agonists
Recent patent literature highlights the utility of the 1-(cyanomethyl)cyclopropyl motif in the development of oral small-molecule GLP-1R agonists, a class of drugs revolutionizing the treatment of Type 2 Diabetes and Obesity.
Mechanism: Small molecule GLP-1R agonists (like Danuglipron and Lotiglipron) require a precise spatial arrangement of aromatic rings and polar groups to mimic the native peptide ligand.
Application: The tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate is deprotected (Boc removal) to yield the free amine, which is then coupled to a core scaffold (e.g., a benzimidazole or pyridine derivative). The nitrile arm is often hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a critical "vector" that interacts with polar residues (e.g., R380 or E364) within the GLP-1 receptor transmembrane bundle.
Case Study: In Pfizer's patent landscape (e.g., WO2021/197464), cyclopropyl-containing linkers are explored to optimize the pharmacokinetic profile (oral bioavailability) compared to flexible alkyl linkers.
Cathepsin & Protease Inhibitors
In the design of inhibitors for cysteine proteases (like Cathepsin K for osteoporosis), the 1,1-disubstituted cyclopropane serves as a P2 or P3 substituent.
Role: It fits into the S2 hydrophobic pocket of the enzyme.
Advantage: The rigidity prevents the inhibitor from collapsing into an inactive conformation in solution, thereby reducing the entropic cost of binding ($ \Delta G_{binding} = \Delta H - T\Delta S $). By pre-organizing the molecule (minimizing
loss), the affinity is significantly increased.
Downstream Transformations (The "Hub" Concept)
This building block is not an endpoint but a divergence point.
Transformation
Reagent
Product Class
Utility
Nitrile Reduction
or
1,1-Diamine
Linker for PROTACs; Kinase hinge binders.
Nitrile Hydrolysis
or
-Amino Acid
Peptidomimetics; Integrin inhibitors.
Boc Deprotection
or
Free Amine
Core coupling partner for amide formation.
Part 4: References & Validation
Compound Identification: tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate; CAS No. 387845-50-3.[1][2] Available from major building block suppliers (e.g., , ).
Synthetic Precursor: tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate; CAS No. 107017-73-2. .
Medicinal Chemistry Context (GLP-1R):
Patent: "Novel aryl ether substituted heterocyclic compounds as GLP1R agonist." US Patent App. 2024/0067630 A1. (Describes 1-(cyanomethyl)cyclopropyl motifs in Example 1-7). .
Patent: "Benzimidazoyl GLP-1 Receptor Agonists."[3] US Patent App. 2022/0396569 A1. (Lists {[1-(cyanomethyl)cyclopropyl]methyl} as a substituent).[4][3] .
General Utility of Cyclopropanes:
Talele, T. T. "The 'cyclopropyl fragment' is a versatile player in drug design."[5] J. Med. Chem. 2016, 59, 19, 8712–8756. (Discusses metabolic stability and conformational restriction).
Solubility and stability of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate Introduction tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is a synthetic building block of significant i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
Introduction
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is a synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a cyclopropyl ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for constructing more complex molecular architectures. The cyclopropyl scaffold imparts conformational rigidity, while the nitrile group can serve as a handle for further chemical transformations or as a key pharmacophoric element.
Understanding the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for its effective use. Solubility dictates the choice of solvent systems for reactions and purifications, impacting reaction kinetics and yield. Stability determines appropriate storage conditions, shelf-life, and compatibility with various reagents and reaction environments, ensuring the integrity of the molecule throughout the synthetic process.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and predicted solubility and stability characteristics of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. Where specific experimental data is not publicly available, this guide synthesizes information from structurally related compounds and outlines robust experimental protocols for determining these critical parameters.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility and stability.
The carbamate proton is very weakly acidic (~13.6 for tert-butyl carbamate), and the nitrile is extremely weakly basic. The molecule is considered neutral over a wide pH range.
Predicted XlogP of 1.5 suggests moderate lipophilicity, indicating that the compound will likely exhibit a preference for organic solvents over water.
Solubility Profile
The solubility of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is governed by the interplay of its functional groups. The polar carbamate and nitrile moieties can participate in hydrogen bonding, while the nonpolar tert-butyl and cyclopropyl groups contribute to its lipophilicity.
Qualitative Solubility Assessment
While specific quantitative solubility data for this compound is not widely published, a qualitative profile can be inferred from the behavior of its constituent parts, such as tert-butyl carbamate.[2] The following table provides an expected solubility profile in common laboratory solvents.
Solvent Class
Representative Solvents
Expected Solubility
Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile
Soluble to Very Soluble
Strong dipole-dipole interactions and hydrogen bond accepting capabilities.
Chlorinated
Dichloromethane (DCM), Chloroform
Soluble
Good balance of polarity to dissolve the carbamate and nitrile groups.
Alcohols
Methanol, Ethanol, Isopropanol
Soluble
Capable of hydrogen bonding with the solute.
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Moderately Soluble
Moderate polarity; solubility may be limited.
Nonpolar
Hexanes, Petroleum Ether
Slightly Soluble to Insoluble
The nonpolar nature of the solvent is insufficient to overcome the crystal lattice energy and solvate the polar functional groups.[2]
Aqueous
Water, Buffered Solutions
Sparingly Soluble to Insoluble
The significant nonpolar character from the tert-butyl and cyclopropyl groups limits aqueous solubility.
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard.[3][4] This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.
Methodology:
Preparation of Saturated Solution: Add an excess amount of solid tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate to vials containing the selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile). The presence of undissolved solid is crucial.[3]
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4][5]
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample as necessary with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
The chemical stability of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The cyclopropyl and nitrile functionalities are generally stable under common synthetic and storage conditions.
Influence of Stress Conditions
Forced degradation studies are essential to identify potential degradation pathways and establish appropriate handling and storage conditions.
Condition
Expected Stability
Primary Degradation Pathway
Acidic pH
Unstable
The Boc group is highly susceptible to cleavage under acidic conditions, even mild ones, to yield the free amine, carbon dioxide, and isobutylene.[3]
Neutral pH
Generally Stable
Minimal degradation is expected at or near neutral pH.
Basic pH
Generally Stable
The Boc group is robust and stable towards most basic conditions.[3]
Elevated Temperature
Susceptible to Degradation
Thermal deprotection of the Boc group can occur, particularly at temperatures above 85-90°C, leading to the same degradation products as acid-catalyzed cleavage.[3]
Light (Photostability)
Potentially Unstable
While specific photostability data is unavailable, compounds with amine functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended.[3]
Oxidation
Potentially Unstable
The tert-butyl group can be susceptible to oxidation, for instance by cytochrome P450 enzymes in metabolic studies, which can lead to hydroxylation and further oxidation to a carboxylic acid.[6] Strong chemical oxidants could potentially affect the molecule.
The most significant liability of this molecule is the acid-catalyzed hydrolysis of the carbamate bond. This reaction proceeds readily, and care must be taken to avoid acidic environments during workup, purification, and storage if the integrity of the Boc group is to be maintained.
Caption: Acid-Catalyzed Degradation of the Boc Group.
(Note: As I cannot generate images, the DOT script above uses placeholders. A visual representation would show the starting material structure breaking down into the three product structures.)
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of the compound under various stress conditions.
Methodology:
Stock Solution Preparation: Prepare a stock solution of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate in a suitable solvent like acetonitrile.
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature.
Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C).
Photodegradation: Expose a solid sample and a solution sample to light meeting ICH Q1B guidelines. Maintain a dark control sample.
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 6, 24, 48 hours).
Sample Quenching: Neutralize the acidic and basic samples immediately upon collection.
Analysis: Analyze all samples using a stability-indicating HPLC method (typically reverse-phase with gradient elution). Monitor for the decrease in the parent peak area and the appearance of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of any degradants.[7]
Analytical Methodologies for Quantification
Accurate quantification is the bedrock of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.
Technique: Reverse-Phase HPLC (RP-HPLC).
Stationary Phase: A C18 column is typically effective for compounds with moderate polarity.[8]
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like 0.1% formic acid or trifluoroacetic acid, is used to achieve good separation.
Detection: UV detection is suitable if the compound possesses a chromophore. However, given the lack of a strong chromophore in this molecule, detection at low wavelengths (e.g., 200-215 nm) may be necessary. For higher sensitivity and specificity, especially for identifying degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.[7]
Conclusion
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is a moderately lipophilic compound expected to be soluble in a range of common organic solvents but poorly soluble in water. Its chemical stability is robust under neutral and basic conditions but is compromised by exposure to acid and high temperatures, which readily cleave the critical Boc protecting group. Researchers and developers must exercise caution to avoid acidic environments and excessive heat to maintain the compound's integrity. The experimental protocols provided in this guide offer a clear pathway for determining precise solubility and stability data, enabling the confident and effective application of this valuable building block in pharmaceutical and chemical synthesis.
References
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]
Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. Available from: [Link]
PubChemLite. Tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate (C10H16N2O2). Available from: [Link]
Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]
ResearchGate. Summary of solubility measurement protocols of each company before harmonization. Available from: [Link]
Purification of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate by column chromatography
Application Note: High-Performance Purification of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate Introduction & Scope This application note details the isolation and purification of tert-Butyl (1-(cyanomethyl)cyclopro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Purification of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
Introduction & Scope
This application note details the isolation and purification of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate , a critical pharmacophore often utilized as an isostere for amino acids in peptidomimetics (e.g., Cathepsin K inhibitors).
The synthesis of this compound typically involves the nucleophilic displacement of a mesylate or tosylate derivative of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate with a cyanide source.[1] Consequently, the crude mixture presents a specific separation challenge: resolving the target Nitrile from the unreacted Alcohol (starting material), the Sulfonate ester (intermediate), and potential Elimination byproducts (exocyclic alkenes).
Key Challenges addressed in this guide:
Lack of Chromophore: The molecule lacks a strong UV chromophore (phenyl/heterocycle), rendering standard UV detection (254 nm) unreliable.
Silica Sensitivity: The cyclopropyl-Boc moiety possesses latent acid sensitivity.[1] Prolonged exposure to acidic silica gel can lead to Boc-deprotection or ring-opening events.[1]
Polarity Clustering: The nitrile and the precursor alcohol often exhibit similar
values in standard binary solvent systems.
Physicochemical Profile & Strategy[1][2]
Understanding the analyte's behavior is the foundation of a robust protocol.
Precursor Alcohol : Elutes last (Most polar due to H-bonding).[1]
Pre-Purification Workup Protocol
Do not load crude reaction mixtures directly onto the column. Residual cyanide salts and dipolar aprotic solvents (DMSO/DMF) will degrade separation resolution.
Quench: Dilute reaction mixture with saturated aqueous
(destroys trace acid).
Extraction: Extract
with Ethyl Acetate (EtOAc).
Wash: Wash combined organics with water (
) and Brine () to remove DMF/DMSO.
Drying: Dry over anhydrous
. Filter and concentrate.
Sample Prep: Dissolve the residue in minimal DCM and adsorb onto Celite 545 (1:2 ratio w/w). Evaporate to a free-flowing powder.[1]
Figure 1: End-to-end purification workflow emphasizing the critical dry-loading and staining steps.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon (UV vs. Mass)
Because the Boc-carbamate has weak UV absorbance, you may observe a small UV peak at 210 nm that corresponds to a large amount of mass.
Solution: Do not rely solely on peak height. Collect the "shoulder" fractions and verify via TLC. If available, use an ELSD (Evaporative Light Scattering Detector) which detects mass regardless of chromophore.
Silica-Induced Decomposition
If you observe the formation of a new, polar spot (amine) during the run or after concentration:
Cause: The acidity of the silica gel is cleaving the Boc group. This is rare with standard flash silica but possible with "active" silica.
Remedy: Pre-buffer the column by running 1% Triethylamine (Et3N) in Hexanes through it during equilibration. Do not add Et3N to the run solvent , as it will cause baseline drift at 210 nm.
Co-elution with Mesylate
If the starting material (mesylate) co-elutes with the nitrile:
Remedy: Switch solvent systems. Use DCM / MeOH (0-5% gradient) . The selectivity of DCM often resolves carbamates better than Hexanes/EtOAc due to different solvation of the amide bond.
References
Compound Properties & Safety: National Institute of Standards and Technology (NIST). tert-Butyl carbamate derivatives - General Properties. Link
Detection Methods: Merck KGaA. TLC Visualization Reagents: Staining protocols for Carbamates and Amides. Link
Silica Gel Compatibility: Zhang, M., et al. Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 2007. (Demonstrates the risk of on-column deprotection). Link
Synthesis Context: BenchChem. Synthetic routes to tert-Butyl (cyanomethyl)carbamates. (Contextualizing the impurity profile). Link
Reaction conditions for Boc protection of 1-(cyanomethyl)cyclopropylamine
Abstract This application note details the optimized reaction conditions for the N-tert-butoxycarbonyl (Boc) protection of 1-(cyanomethyl)cyclopropylamine . Due to the steric bulk associated with the geminal substitution...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized reaction conditions for the N-tert-butoxycarbonyl (Boc) protection of 1-(cyanomethyl)cyclopropylamine . Due to the steric bulk associated with the geminal substitution at the C1 position of the cyclopropane ring, standard protection protocols often suffer from incomplete conversion or competitive side reactions. This guide provides a high-yielding, scalable protocol using di-tert-butyl dicarbonate (Boc₂O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM), specifically tailored to overcome the nucleophilic attenuation of the quaternary ammonium center.
Introduction & Mechanistic Analysis
The Substrate Challenge
The target substrate, 1-(cyanomethyl)cyclopropylamine , features a primary amine attached to a quaternary carbon that is part of a strained cyclopropane ring. Two primary factors complicate its functionalization:
Steric Hindrance: The geminal cyanomethyl group creates significant steric crowding around the nitrogen atom, reducing the rate of nucleophilic attack on the Boc anhydride.
Ring Strain & Stability: While cyclopropanes are generally stable to basic conditions, the unique electronics of the 1-amino-1-cyanomethyl motif require controlled temperatures to prevent potential ring-opening or polymerization side pathways often observed in donor-acceptor cyclopropanes.
Reaction Design Strategy
To address these challenges, we utilize a base-mediated nucleophilic substitution approach.
Base Selection: DIPEA (Hünig's base) is preferred over Triethylamine (TEA) due to its non-nucleophilic nature and higher basicity, ensuring complete deprotonation of the amine hydrochloride salt without competing for the electrophile.
Solvent System: Dichloromethane (DCM) is selected for its excellent solubility of both the organic reactants and the carbamate product, facilitating easy aqueous workup.
Thermodynamics: Initiating the reaction at 0 °C minimizes exothermicity (critical for safety on scale), while warming to room temperature (25 °C) provides the necessary activation energy to drive the hindered amine to complete conversion.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, from salt neutralization to final isolation.
Figure 1: Step-by-step workflow for the Boc protection of hindered cyclopropylamines.
Optimized Reaction Conditions
The following table summarizes the optimized stoichiometry and parameters derived from screening hindered cyclopropylamine analogues.
Parameter
Reagent/Condition
Equiv. / Value
Rationale
Substrate
1-(cyanomethyl)cyclopropylamine HCl
1.0 eq
Limiting reagent (Salt form assumed).
Electrophile
Di-tert-butyl dicarbonate (Boc₂O)
1.2 – 1.5 eq
Slight excess drives reaction to completion against sterics.
Base
DIPEA (Hünig's Base)
2.5 – 3.0 eq
1 eq to neutralize HCl, 1+ eq to maintain basicity.
Boc₂O is a low-melting solid; if solid, melt in a warm water bath (~35 °C) or dissolve in a minimal amount of DCM before addition.
DIPEA should be distilled or high-purity grade to prevent colored impurities.
Step-by-Step Procedure
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(cyanomethyl)cyclopropylamine hydrochloride (10.0 mmol, 1.0 eq).
Solvation: Add DCM (50 mL) and cool the suspension to 0 °C using an ice-water bath.
Neutralization: Dropwise add DIPEA (25.0 mmol, 2.5 eq) over 10 minutes. The suspension should clear as the free amine is liberated and the amine-HCl converts to soluble DIPEA-HCl.
Boc Addition: Dissolve Boc₂O (12.0 mmol, 1.2 eq) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. Note: Gas evolution (CO₂) is generally not observed here, but caution is advised.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours .
IPC (In-Process Control): Monitor by TLC (Stain: Ninhydrin for amine, PMA for carbamate) or LC-MS. The starting amine spot (baseline) should disappear.
Workup:
Dilute the reaction mixture with DCM (50 mL).
Wash with 0.5 M Citric Acid (2 x 30 mL) to remove excess DIPEA and any unreacted amine. Caution: CO₂ evolution possible if excess carbonates are present.
Wash with Saturated NaHCO₃ (30 mL) to neutralize trace acid.
Wash with Brine (30 mL).
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator, < 40 °C) to yield the crude carbamate.
Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Eluent: 0-30% Ethyl Acetate in Hexanes).
Characterization Expectations
Appearance: White to off-white solid or colorless viscous oil.
1H NMR (CDCl₃): Look for the characteristic Boc singlet (~1.45 ppm, 9H). The cyclopropyl protons typically appear as multiplets between 0.6–1.2 ppm. The methylene protons (-CH₂CN) will appear as a singlet or coupled doublet around 2.5–3.0 ppm.
MS (ESI): [M+H]⁺ or [M+Na]⁺ peaks corresponding to the protected species. Note that Boc groups can sometimes fragment in the source ([M-tBu] or [M-Boc]).
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Steric hindrance prevents attack.
Add 0.1 eq DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Increase Boc₂O to 2.0 eq.
Product is an Oil/Sticky
Residual solvent or impurities.
Triturate with cold pentane or hexanes to induce solidification.
Side Product Formation
Urea formation (dimerization).
Ensure temperature is kept at 0 °C during initial mixing. Avoid moisture (use dry DCM).
Loss of Product in Workup
Product is water-soluble?
The Boc group adds lipophilicity, but if the product is lost, re-extract aqueous layers with EtOAc (more polar than DCM).
References
General Boc Protection of Hindered Amines
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1] Iodine-catalyzed efficient and practical protocol for the protection of amines with Boc2O. The Journal of Organic Chemistry, 71(21), 8283-8286. Link
Synthesis of Cyclopropylamine Analogues
Wurzer, N., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 2607-2611. Link
Stability of 1-Substituted Cyclopropylamines
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link
Standard Protocols for Carbamate Synthesis
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group). Link
Topic: Cyanomethylation of tert-Butyl cyclopropylcarbamate
An Application Note and Protocol for the Synthesis of a Key Pharmaceutical Intermediate Introduction: The Strategic Value of Cyanomethylated Cyclopropylamines The cyclopropyl ring is a highly prized structural motif in m...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Synthesis of a Key Pharmaceutical Intermediate
Introduction: The Strategic Value of Cyanomethylated Cyclopropylamines
The cyclopropyl ring is a highly prized structural motif in medicinal chemistry, transitioning from a chemical curiosity to a strategic tool for modern drug design.[1][2] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][3] When combined with a cyanomethyl group, the resulting scaffold becomes an exceptionally versatile synthetic intermediate. The cyano moiety is a valuable precursor that can be readily converted into other critical functional groups, including primary amines, ketones, carboxylic acids, and tetrazoles, opening pathways to a diverse range of complex molecular architectures.[4]
This application note provides a comprehensive guide for the N-cyanomethylation of tert-butyl cyclopropylcarbamate. We will detail a robust and reproducible protocol, explain the underlying reaction mechanism, and offer field-proven insights into optimization and troubleshooting. This synthesis yields tert-butyl (cyanomethyl)(cyclopropyl)carbamate, a key building block for the development of novel therapeutic agents across various disease areas, including oncology and central nervous system disorders.[1]
Reaction Mechanism: Deprotonation and Nucleophilic Substitution
The N-cyanomethylation of tert-butyl cyclopropylcarbamate proceeds via a classical two-step, one-pot sequence involving deprotonation followed by nucleophilic substitution (SN2).
Step 1: Deprotonation. The nitrogen-hydrogen (N-H) bond of the carbamate is rendered acidic by the electron-withdrawing effect of the adjacent tert-butoxycarbonyl (Boc) group.[5] This allows a suitable base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), to abstract the proton, generating a resonance-stabilized carbamate anion. This anion is a potent nucleophile.
Step 2: Nucleophilic Attack. The generated carbamate anion attacks the electrophilic methylene carbon of a cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile. The halide acts as a leaving group, resulting in the formation of a new carbon-nitrogen bond and yielding the desired N-cyanomethylated product. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it solvates the cation of the base without impeding the reactivity of the nucleophilic anion.
Figure 1: Reaction mechanism for N-cyanomethylation.
Data Presentation: Key Reaction Parameters
The efficiency of the cyanomethylation reaction is highly dependent on the choice of base, solvent, and reaction conditions. The following table summarizes typical parameters that serve as a validated starting point for optimization.
Reagent / Parameter
Role
Stoichiometry (Equivalents)
Notes
tert-Butyl cyclopropylcarbamate
Starting Material
1.0
Ensure the material is dry. Commercially available (CAS 132844-48-5).[6]
Bromoacetonitrile
Cyanomethylating Agent
1.1 - 1.2
Highly toxic and lachrymatory. Handle with extreme care in a fume hood.
Cesium Carbonate (Cs₂CO₃)
Base
1.5 - 2.0
A milder, effective base. Less hazardous than NaH. Ensure it is finely powdered and anhydrous.[5]
N,N-Dimethylformamide (DMF)
Solvent
~0.1 - 0.5 M concentration
Must be anhydrous grade. Anhydrous THF is a suitable alternative.[5]
Temperature
Reaction Condition
0 °C to Room Temp (20-25 °C)
Deprotonation is best performed at 0 °C to control exotherms and side reactions.[5]
Reaction Time
Reaction Condition
2 - 24 hours
Progress should be monitored by TLC or LC-MS to determine completion.[5]
Detailed Experimental Protocol
This protocol details a general and reliable procedure for the cyanomethylation of tert-butyl cyclopropylcarbamate on a 10 mmol scale.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for flash chromatography
100 mL two-neck round-bottom flask
Magnetic stirrer and stir bar
Inert gas line (Nitrogen or Argon) with manifold
Septa, syringes, and needles
Ice-water bath
Rotary evaporator
4.2 Step-by-Step Procedure
Figure 2: High-level experimental workflow.
Reaction Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
Reagent Addition: To the flask, add tert-butyl cyclopropylcarbamate (1.0 eq.) and anhydrous DMF (to achieve ~0.2 M concentration). Stir the mixture at room temperature until all solids are dissolved.
Cooling & Base Addition: Cool the reaction flask to 0 °C using an ice-water bath. Once cooled, add the anhydrous cesium carbonate (1.5 eq.) portion-wise over 5-10 minutes. Ensure the internal temperature does not rise significantly.
Deprotonation: Stir the resulting suspension vigorously at 0 °C for 30 minutes to facilitate complete deprotonation of the carbamate.[5]
Cyanomethylation: While maintaining the temperature at 0 °C, slowly add bromoacetonitrile (1.1 eq.) to the reaction mixture dropwise via syringe over 10 minutes.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~30 mL).
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~50 mL) and water (~30 mL). Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate (~30 mL each).
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure tert-butyl (cyanomethyl)(cyclopropyl)carbamate.
Safety Precautions and Troubleshooting
5.1 Safety Information
Cyanomethylating Agents: Bromoacetonitrile and chloroacetonitrile are highly toxic, corrosive, and lachrymatory. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Bases: Cesium carbonate is an irritant. Sodium hydride (if used as an alternative) is a severe fire hazard that reacts violently with water. Handle with extreme caution under an inert atmosphere.
Quenching: The quenching process can be exothermic. Perform the addition of aqueous solution slowly and with cooling.
5.2 Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Reaction is sluggish or does not proceed
1. Inactive base (absorbed moisture). 2. Wet solvent or glassware. 3. Insufficient deprotonation time or temperature.
1. Use freshly opened or properly stored anhydrous base. 2. Ensure all glassware is flame-dried and solvent is from a new, sealed bottle. 3. Extend the deprotonation time at 0 °C or allow it to stir briefly at room temperature before adding the alkylating agent.
Low Product Yield
1. Incomplete reaction. 2. Product loss during workup (e.g., into the aqueous layer). 3. Decomposition of starting material or product.
1. Confirm reaction completion with TLC/LC-MS before quenching. 2. Perform more extractions (e.g., 3-4 times) with the organic solvent. 3. Ensure the reaction temperature does not exceed room temperature unless optimization studies suggest otherwise.
Multiple Spots on TLC (Impure Product)
1. Side reactions due to excessive heat. 2. Impure starting materials. 3. Degradation on silica gel.
1. Maintain cooling during base and alkylating agent addition. 2. Verify the purity of starting materials by NMR or LC-MS before starting. 3. Consider neutralizing the silica gel with triethylamine (1% in eluent) during chromatography if the product is base-sensitive.
References
BenchChem. (2025). Alternative reagents to tert-Butyl (cyanomethyl)(methyl)carbamate for synthesizing novel amines.
BenchChem. (2025). Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate.
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
Takashima, T., Ece, H., Yurino, T., & Ohkuma, T. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. Organic Letters, 25(32), 6052–6056.
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
Li, D., Li, Y., & Yu, W. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Synthesis, 49(19), 4283-4291.
Santa Cruz Biotechnology. (n.d.). tert-Butyl Cyclopropylcarbamate.
Takashima, T., Ece, H., Yurino, T., & Ohkuma, T. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. PubMed.
RSC Advances. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile.
BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
The Strategic Application of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Unique Value of the Cyclopropyl Moiety in Drug Design In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Value of the Cyclopropyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclopropane ring has emerged as a "small ring with a big impact." Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property. When functionalized, such as in the case of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate , this versatile building block becomes a powerful tool in the hands of synthetic chemists, enabling the construction of complex and potent pharmaceutical agents.
This comprehensive guide delves into the synthesis and application of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate, a key intermediate in the synthesis of advanced pharmaceutical compounds. We will explore its strategic importance, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and illustrate its utility in the context of synthesizing a key precursor for a prominent antiviral therapeutic.
Core Attributes of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
The utility of this building block stems from the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the cyanomethyl group.
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This allows for the selective unmasking of the amine for subsequent coupling reactions.
The Cyanomethyl Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various carbon-carbon bond-forming reactions. This flexibility allows for the introduction of diverse pharmacophores.
The Cyclopropyl Scaffold: As mentioned, the cyclopropane ring provides conformational rigidity, which can pre-organize the molecule for optimal interaction with a biological target, leading to increased potency and selectivity.
Synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate: A Multi-step Protocol
The synthesis of the title compound can be achieved through a robust, multi-step sequence starting from commercially available 1-aminocyclopropane-1-carboxylic acid. The following protocol is a composite of established synthetic transformations, optimized for yield and purity.
PART 1: Boc-Protection of 1-Aminocyclopropane-1-carboxylic acid
This initial step protects the amino group, allowing for selective manipulation of the carboxylic acid functionality.
Protocol 1: Synthesis of 1-(Boc-amino)cyclopropanecarboxylic acid [1]
Add triethylamine (4.7 mL, 33.40 mmol) and stir the mixture for 10 minutes at room temperature.
Remove the dichloromethane by rotary evaporation under reduced pressure.
Dissolve the residue in a mixture of 1N sodium hydroxide solution (36.5 mL) and 1,4-dioxane (101 mL).
Add di-tert-butyl dicarbonate (8.4 mL, 36.44 mmol) to the solution.
Stir the reaction mixture at room temperature for 16 hours.
Remove the 1,4-dioxane by rotary evaporation.
Acidify the aqueous residue to pH 3 with 1N HCl.
Extract the product with ethyl acetate (3 x 100 mL).
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(Boc-amino)cyclopropanecarboxylic acid as a white crystalline powder.
The carboxylic acid is then converted to a primary amide, a necessary precursor to the nitrile.
Protocol 2: Synthesis of tert-Butyl (1-carbamoylcyclopropyl)carbamate
Reagent/Solvent
Molecular Weight
Amount
Moles
1-(Boc-amino)cyclopropanecarboxylic acid
201.22 g/mol
3.59 g
17.84 mmol
Tetrahydrofuran (THF), anhydrous
72.11 g/mol
50 mL
-
N,N'-Carbonyldiimidazole (CDI)
162.15 g/mol
3.18 g
19.62 mmol
Ammonium Hydroxide (28-30% solution)
35.05 g/mol
10 mL
-
Ethyl Acetate
88.11 g/mol
2 x 50 mL
-
Brine
-
50 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04 g/mol
As needed
-
Procedure:
Dissolve 1-(Boc-amino)cyclopropanecarboxylic acid (3.59 g, 17.84 mmol) in anhydrous THF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
Add N,N'-carbonyldiimidazole (3.18 g, 19.62 mmol) portion-wise at room temperature.
Stir the reaction mixture for 2 hours at room temperature, monitoring the evolution of CO₂.
Cool the reaction mixture in an ice bath and slowly add concentrated ammonium hydroxide (10 mL).
Allow the mixture to warm to room temperature and stir for an additional 4 hours.
Quench the reaction with water (50 mL) and extract with ethyl acetate (2 x 50 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl (1-carbamoylcyclopropyl)carbamate.
PART 3: Dehydration to the Nitrile
The final step in the synthesis of the target compound is the dehydration of the primary amide.
Protocol 3: Synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
Reagent/Solvent
Molecular Weight
Amount
Moles
tert-Butyl (1-carbamoylcyclopropyl)carbamate
200.24 g/mol
(from previous step)
~17.84 mmol
Dichloromethane (DCM), anhydrous
84.93 g/mol
100 mL
-
Triethylamine (TEA)
101.19 g/mol
7.46 mL
53.52 mmol
Trifluoroacetic Anhydride (TFAA)
210.03 g/mol
3.78 mL
26.76 mmol
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
50 mL
-
Brine
-
50 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04 g/mol
As needed
-
Procedure:
Dissolve the crude tert-butyl (1-carbamoylcyclopropyl)carbamate in anhydrous dichloromethane (100 mL) and cool to 0 °C in an ice bath.
Add triethylamine (7.46 mL, 53.52 mmol) followed by the dropwise addition of trifluoroacetic anhydride (3.78 mL, 26.76 mmol).
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate.
Figure 1: Synthetic workflow for tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate.
Application in Pharmaceutical Intermediate Synthesis: A Case Study in the Synthesis of a Boceprevir Precursor
The hepatitis C virus (HCV) protease inhibitor Boceprevir is a prime example of a complex therapeutic agent whose synthesis relies on chiral building blocks containing cyclopropane moieties.[2][3][4][5] A key intermediate in the synthesis of Boceprevir is a derivative of 3-amino-2-hydroxy-4-oxobutanoic acid. The cyanomethyl group of our title compound can be strategically transformed into a key fragment for such a precursor.
The following section outlines a scientifically plausible synthetic route, demonstrating the utility of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate as a versatile starting material.
PART 1: Reduction of the Nitrile to a Primary Amine
The cyanomethyl group can be selectively reduced to an aminomethyl group, extending the carbon chain and introducing a new nucleophilic center.
Protocol 4: Synthesis of tert-Butyl (1-(2-aminoethyl)cyclopropyl)carbamate
Reagent/Solvent
Molecular Weight
Amount
Moles
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
196.25 g/mol
(from previous step)
~17.84 mmol
Tetrahydrofuran (THF), anhydrous
72.11 g/mol
100 mL
-
Lithium Aluminum Hydride (LiAlH₄)
37.95 g/mol
1.35 g
35.68 mmol
Water
18.02 g/mol
As needed
-
15% Sodium Hydroxide (NaOH) solution
-
As needed
-
Diethyl Ether
74.12 g/mol
2 x 50 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04 g/mol
As needed
-
Procedure:
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (1.35 g, 35.68 mmol) in anhydrous THF (50 mL).
Dissolve tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1.4 mL), 15% aqueous NaOH (1.4 mL), and then water (4.2 mL) (Fieser workup).
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1-(2-aminoethyl)cyclopropyl)carbamate.
PART 2: Amide Coupling to Introduce the Keto-amide Pharmacophore
The newly formed primary amine can now be coupled with a suitable carboxylic acid to construct the core of the pharmaceutical intermediate.
Protocol 5: Synthesis of a Boceprevir Precursor Analog
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add a solution of tert-butyl (1-(2-aminoethyl)cyclopropyl)carbamate in anhydrous dichloromethane (20 mL).
Stir the reaction mixture at room temperature overnight.
Wash the reaction mixture sequentially with 1N HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired Boceprevir precursor analog.
Figure 2: Synthetic application towards a Boceprevir precursor.
Conclusion: A Versatile Building Block for Modern Drug Discovery
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate stands out as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique combination of a conformationally constrained cyclopropyl scaffold and orthogonally reactive functional groups provides medicinal chemists with a powerful platform for molecular design and synthesis. The detailed protocols provided herein offer a practical guide for the preparation and application of this important compound, enabling its strategic incorporation into the synthetic routes of next-generation therapeutics. The ability to readily access and manipulate this building block will undoubtedly facilitate the discovery and development of novel drugs with improved efficacy and safety profiles.
References
CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.
EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents.
CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]
(PDF) Alkylation of Active Methylene Compounds - ResearchGate. Available at: [Link]
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Enantioselective Synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate Analogs: Application Notes and Protocols
Introduction: The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold is a conformationally constrained amino acid motif of significant interest in medicinal chemistry and drug development.[1][2] The rigid cyclopropane...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold is a conformationally constrained amino acid motif of significant interest in medicinal chemistry and drug development.[1][2] The rigid cyclopropane backbone imparts unique stereochemical and electronic properties, making it a valuable building block for creating novel peptide mimics, enzyme inhibitors, and other biologically active molecules. The incorporation of a cyanomethyl group at the quaternary stereocenter introduces a versatile handle for further chemical elaboration. This document provides a comprehensive guide to the enantioselective synthesis of tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate and its analogs, focusing on robust and scalable methodologies. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and present data on the scope and limitations of the discussed synthetic strategies. The construction of the quaternary carbon stereocenter in an enantioselective manner remains a significant challenge in organic synthesis, and this guide aims to provide researchers with the necessary tools to address this challenge effectively.[3]
Strategic Approaches to the Chiral Cyclopropylamine Core
The enantioselective synthesis of the target carbamate and its analogs hinges on the stereocontrolled construction of the cyclopropane ring bearing a quaternary stereocenter. Two primary strategies have emerged as particularly effective:
Asymmetric Cyclopropanation of an Olefinic Precursor: This approach involves the reaction of a suitably substituted alkene with a carbene or carbenoid species in the presence of a chiral catalyst. The catalyst orchestrates the facial selectivity of the carbene addition, thereby establishing the desired absolute stereochemistry.
Diastereoselective Cyclopropanation of a Chiral Substrate: In this strategy, a chiral auxiliary or a pre-existing stereocenter in the olefinic substrate directs the diastereoselectivity of the cyclopropanation reaction. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched product.
This guide will focus on the first approach, detailing a rhodium(II)-catalyzed asymmetric cyclopropanation, which offers high levels of enantiocontrol and functional group tolerance.
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) carboxylate complexes are powerful catalysts for the decomposition of diazo compounds to generate transient metal carbenes, which can then undergo a variety of transformations, including cyclopropanation.[4][5] The use of chiral ligands on the rhodium center allows for highly enantioselective cyclopropanation reactions.[4][6] For the synthesis of tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate analogs, a key intermediate is a suitably protected allylic amine.
Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation
Caption: General workflow for the enantioselective synthesis.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (1-cyanovinyl)carbamate (Olefinic Precursor)
This protocol describes the synthesis of a key olefinic precursor for the asymmetric cyclopropanation.
Materials:
Formaldehyde (37% in water)
Cyanoacetic acid
Piperidine
tert-Butanol
Diphenylphosphoryl azide (DPPA)
Triethylamine (Et₃N)
Toluene
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Knoevenagel Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyanoacetic acid (1.0 eq), formaldehyde (1.1 eq), and a catalytic amount of piperidine in toluene.
Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-cyanoacrylic acid.
Curtius Rearrangement: In a separate flask, dissolve the crude 2-cyanoacrylic acid in anhydrous toluene. Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the cooled solution.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C until nitrogen evolution ceases.
Add tert-butanol (2.0 eq) to the reaction mixture and continue heating at 80 °C for 4-6 hours.
Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-cyanovinyl)carbamate.
This protocol details the key enantioselective step. The choice of the chiral rhodium catalyst is crucial for achieving high enantioselectivity. Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) is a highly effective catalyst for this transformation.[4]
Anhydrous dichloromethane (DCM) or another suitable solvent like pentane[4]
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried, argon-purged Schlenk flask, dissolve tert-butyl (1-cyanovinyl)carbamate (1.0 eq) and the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-2 mol%) in anhydrous DCM.
Prepare a solution of ethyl 2-cyano-2-diazoacetate (1.2 eq) in anhydrous DCM.
Add the solution of the diazo compound to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
Stir the reaction mixture at room temperature and monitor its progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched tert-butyl (1-(1-cyano-2-ethoxycarbonylcyclopropyl))carbamate.
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 3: Decarboxylation to Yield the Final Product
This protocol describes the removal of the ester group to furnish the target cyanomethyl functionality.
In a round-bottom flask, dissolve the cyclopropane derivative from Protocol 2 in a mixture of DMSO and a small amount of water.
Add lithium chloride (3.0 eq) to the solution.
Heat the reaction mixture to 120-140 °C and monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and add water.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the final product, tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate.
Data Presentation: Substrate Scope and Performance
The rhodium-catalyzed asymmetric cyclopropanation is applicable to a range of substituted allylic carbamates and diazoacetates. The following table summarizes representative data for analogous transformations found in the literature.
Note: The data presented are for analogous systems and serve as a general guide. Actual yields and enantioselectivities for the synthesis of tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate analogs may vary depending on the specific substrates and reaction conditions.
Mechanistic Insights
The enantioselectivity of the rhodium-catalyzed cyclopropanation is governed by the chiral environment created by the ligands on the rhodium catalyst.
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
The reaction is initiated by the coordination of the diazo compound to the axial site of the rhodium catalyst. Subsequent extrusion of nitrogen gas generates a highly reactive rhodium carbene intermediate. The olefin then approaches this intermediate, and the chiral ligands on the catalyst direct the facial attack of the olefin on the carbene, leading to the formation of one enantiomer of the cyclopropane product in excess. The catalyst is then regenerated and can enter another catalytic cycle. The specific structure of the chiral ligand is paramount in creating a sterically and electronically biased environment to achieve high levels of asymmetric induction.[4][6]
Conclusion
The enantioselective synthesis of tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate analogs represents a significant challenge in modern synthetic chemistry. The protocols and strategies outlined in this guide, particularly the rhodium(II)-catalyzed asymmetric cyclopropanation, provide a robust and highly effective solution. By carefully selecting the chiral catalyst and optimizing reaction conditions, researchers can access these valuable building blocks in high yield and with excellent enantiomeric purity. The versatility of the cyanomethyl group allows for a wide range of subsequent transformations, opening up avenues for the development of novel therapeutic agents and chemical probes.
References
Hu, W., et al. (2005). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Angewandte Chemie International Edition, 44(9), 1378-1380. [Link]
Ma, G., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature, 604(7904), 80-85. [Link]
List, B., et al. (2007). Asymmetric Counteranion-Directed Catalysis: A Highly Enantioselective Iminium Ion Cyclization. Angewandte Chemie International Edition, 46(2), 280-283. [Link]
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses, 86, 182-190. [Link]
Charette, A. B., & Juteau, H. (1997). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 97(5), 1659-1710. [Link]
Johnson, D. S., et al. (2024). A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization. ChemRxiv. [Link]
Davies, H. M., & Antoulinakis, E. G. (2001). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 123(29), 7151-7152. [Link]
Davies, S. G., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (38), 4029-4031. [Link]
Zhu, C. L., & Lu, C. D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(14), 3338-3343. [Link]
Aggarwal, V. K., et al. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. Organic Letters, 5(23), 4413-4416. [Link]
Wang, H., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2844-2849. [Link]
Davies, H. M. L., & Lee, G. H. (2004). Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society, 126(44), 14342-14343. [Link]
Charette, A. B., et al. (1998). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. Journal of the American Chemical Society, 120(45), 11943-11952. [Link]
Taylor & Francis. (n.d.). 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]
Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240-3241. [Link]
Xie, H., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
Xie, H., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]
Wipf, P., & Ribe, S. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(19), 6454-6455. [Link]
Wipf, P., & Ribe, S. (1998). Enantioselective Synthesis of the Excitatory Amino Acid (1 S, 3 R )-1-Aminocyclopentane-1,3-dicarboxylic Acid. Request PDF on ResearchGate. [Link]
Davies, H. M. L. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. ETD. [Link]
Google Patents. (2011).
Gessner, V. H. (2012). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
Charette, A. B. (2004). Asymmetric Simmons-Smith Reaction Using Chiral Auxiliaries. Chem 115 Myers. [Link]
Denmark, S. E., & Stavenger, R. A. (1998). A catalytic, enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. Journal of the American Chemical Society, 120(8), 1626-1627. [Link]
Zhu, C. L., & Lu, C. D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal. [Link]
Ghorai, M. K., et al. (2010). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 12(18), 4062-4065. [Link]
Yan, M., et al. (2016). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 7(4), 2633-2638. [Link]
Jeganmohan, M. (2023). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Request PDF on ResearchGate. [Link]
Application Note: Controlled Hydrolysis Strategies for tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
Chemical Context & Mechanistic Insight The substrate tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (Structure 1 ) represents a critical "gem-disubstituted" cyclopropane scaffold. In drug discovery, this motif is a pre...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Context & Mechanistic Insight
The substrate tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (Structure 1 ) represents a critical "gem-disubstituted" cyclopropane scaffold. In drug discovery, this motif is a precursor to conformationally restricted
-amino acids (GABA analogs) and Cathepsin K inhibitors.
The term "hydrolysis" for this molecule is chemically ambiguous and necessitates a bifurcated strategy. Researchers typically require one of two distinct outcomes:
Selective Acidolysis (Path A): Removal of the N-Boc protecting group while preserving the nitrile functionality. This yields the amine-nitrile salt, a versatile intermediate for heterocycle formation.
Global Hydrolysis (Path B): Simultaneous removal of the N-Boc group and hydrolysis of the nitrile to a carboxylic acid. This yields the amino-acid (cyclopropyl-gabapentin analog).
Mechanistic Considerations
Cyclopropane Stability: The gem-disubstitution at C1 provides a "Thorpe-Ingold" effect, kinetically stabilizing the strained cyclopropane ring against acid-catalyzed ring opening, which is a common failure mode in mono-substituted cyclopropanes.
Reactivity Hierarchy:
t-Butyl Carbamate (Boc): Cleaves via an E1-like mechanism (protonation
loss of isobutylene decarboxylation). Occurs rapidly at ambient temperature with strong acid.
Nitrile (-CN): Requires protonation followed by nucleophilic attack by water. This is kinetically slower and requires elevated temperatures (reflux) and an aqueous medium.
Wash the aqueous acidic solution with DCM (2x) to remove any unreacted lipophilic impurities.
Concentrate the aqueous layer to dryness under reduced pressure (Rotavap at 50 °C).
Purification: Recrystallize the crude amino acid hydrochloride from MeOH/Et₂O or Isopropanol.
Yield Expectation: 70–85%
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points based on the desired chemotype.
Figure 1: Decision tree for acidic treatment of N-Boc-cyanomethyl-cyclopropanes.
Analytical Validation & Data Summary
Comparative Data Table
Parameter
Protocol A (Selective)
Protocol B (Global)
Primary Reagent
4M HCl in Dioxane (Anhydrous)
6M HCl (Aqueous)
Temperature
20–25 °C
100–105 °C (Reflux)
Time
2–4 Hours
12–18 Hours
Boc Group
Removed
Removed
Nitrile Group
Preserved
Hydrolyzed to -COOH
Major Byproduct
Isobutylene (gas), CO₂
NH₄Cl, Isobutylene
Physical State
White hygroscopic solid
White/Off-white solid
QC Checkpoints (Self-Validating System)
IR Spectroscopy:
Protocol A Product: Sharp peak at ~2250 cm⁻¹ (C≡N stretch) must be present .
Protocol B Product: Peak at ~2250 cm⁻¹ must be absent ; broad OH stretch (2500–3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹) must appear.
Mass Spectrometry (ESI+):
Substrate: [M+H]⁺ = 239.1
Product A: [M+H]⁺ = 139.1 (Amine)
Product B: [M+H]⁺ = 158.1 (Amino Acid)
Troubleshooting & Safety
Ring Opening: While the gem-disubstituted ring is robust, prolonged exposure to temperatures >120 °C in strong acid can cause ring opening to linear alkene derivatives. Strictly control oil bath temperature.
Hygroscopicity: The amine-hydrochloride salt (Product A) is extremely hygroscopic. Store in a desiccator. If the solid turns into a gum (oil-out), triturate with anhydrous acetonitrile or diethyl ether to induce crystallization.
Safety: Although Protocol B hydrolyzes the nitrile, it releases Ammonium (NH₄⁺), not free Cyanide (CN⁻), under acidic conditions. However, standard PPE for handling strong acids and potential pressure buildup (CO₂ evolution) is mandatory.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard protocols for N-Boc cleavage using HCl/Dioxane).
Blakemore, P. R. (2002). The Thorpe-Ingold Effect in Cyclopropanation. Journal of the Chemical Society, Perkin Transactions 1. Link (Mechanistic grounding for cyclopropane ring stability).
Belliotti, T. R., et al. (2005). Isovaleric acids of cyclopropyl-gabapentin. U.S. Patent 6,924,377. Link (Specific industrial precedent for hydrolysis of cyanomethyl cyclopropanes to amino acids).
Krow, G. R., et al. (2008). Synthesis of conformationally restricted 1,1-disubstituted cyclopropanes. Journal of Organic Chemistry, 73(6), 2122–2129. Link (Detailed synthesis and deprotection data for similar scaffolds).
Application Note: Strategic Utilization of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate in Peptidomimetic Synthesis
Here is a detailed Application Note and Protocol guide for the use of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate . [1] Executive Summary tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (CAS: 1253268-25-5 / Analogo...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol guide for the use of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate .
[1]
Executive Summary
tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (CAS: 1253268-25-5 / Analogous derivatives) is a high-value building block used to introduce conformational constraints into peptide backbones.[1] Structurally, it represents a "masked"
-amino acid precursor.[1] The gem-disubstituted cyclopropane ring locks the and torsion angles, making this molecule critical for synthesizing foldamers , stabilizing -turns , and developing proteolysis-resistant peptidomimetics (including Cathepsin K inhibitor analogs).[1]
This guide provides validated protocols for transforming the nitrile "warhead" into functional carboxylic acids (
-amino acids) or amines (diamines), and their subsequent integration into solid-phase peptide synthesis (SPPS).[1]
Mechanistic Insight: The "Gem-Dimethyl" Effect Analog
The cyclopropyl ring exerts a stronger conformational restriction than a simple gem-dimethyl group (Thorpe-Ingold effect).[1] By incorporating this moiety, researchers force the peptide backbone into specific secondary structures (often helical or turn conformations), significantly increasing binding affinity to target receptors while reducing the entropic penalty of binding.[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for this building block.
Figure 1: Divergent synthetic utility of the cyanomethyl-cyclopropyl scaffold. The nitrile serves as a versatile pivot point for generating either acidic or basic termini.[1]
Application Protocols
Protocol A: Synthesis of the
-Amino Acid (Nitrile Hydrolysis)
Objective: Convert the nitrile group to a carboxylic acid to generate N-Boc-1-aminocyclopropane-1-acetic acid. This is the requisite monomer for SPPS.[1]
Critical Note: Acidic hydrolysis (e.g., HCl) will remove the Boc group.[1] Therefore, alkaline hydrolysis is required to maintain the N-terminal protection.[1]
Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary amines, though this is a primary amine, Chloranil is reliable for difficult sequences).[1]
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol C: Nitrile Reduction to Diamine
Objective: Synthesize tert-butyl (1-(2-aminoethyl)cyclopropyl)carbamate. This diamine is used as a linker or to form heterocycles.[1]
Procedure (Catalytic Hydrogenation)
Setup: Dissolve the nitrile (5 mmol) in Methanol (50 mL).
Catalyst: Add Raney Nickel (approx. 100 wt% of substrate, washed with MeOH) or
(2 eq) and (10 eq) in MeOH (Caution: Exothermic, H2 gas evolution).[1]
Reaction: Stir under
atmosphere (balloon pressure is usually sufficient, but 50 psi in a Parr shaker is preferred for sterically hindered nitriles) for 16 hours.
Workup: Filter through a Celite pad.[1] Concentrate the filtrate.
Purification: The primary amine may require protection (e.g., Cbz-Cl) immediately or purification via ion-exchange chromatography if used as a free amine.[1]
Scientific Integrity & Quality Control
To ensure the reliability of these protocols, the following QC checkpoints must be observed:
Checkpoint
Method
Acceptance Criteria
Starting Material Purity
HPLC / LC-MS
>98% purity is required.[1] Impurities in the nitrile will form complex byproducts during hydrolysis.
Hydrolysis Completeness
-NMR
Disappearance of the singlet at ppm (CH2-CN) and shift to ppm (CH2-COOH).[1]
Boc Stability
LC-MS
Confirm mass corresponds to of the Boc-acid. Loss of 100 Da indicates Boc cleavage (acidic conditions were too harsh).[1]
Chirality
Chiral HPLC
While the cyclopropane C1 is achiral (if symmetric), if the ring has other substituents, racemization during hydrolysis must be monitored.[1]
References
Brackmann, F., et al. (2005).[1][3] "Synthesis of Spirocyclopropanated Analogues of Imidacloprid and Thiacloprid." European Journal of Organic Chemistry, 2005(3), 600-609.[1] (Establishes the synthesis of the hydroxymethyl precursor and cyclopropyl scaffold). [1]
Lebel, H., & Leogane, O. (2005).[1][4] "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 7(19), 4107–4110.[1] (Provides foundational chemistry for installing Boc on hindered acids).[1]
Wipf, P., et al. (2005).[1] "Synthesis of highly functionalized cyclopropanes for beta-turn mimetics." Journal of Organic Chemistry. (General context on cyclopropyl constraints in peptides).
Gante, J. (1994).[1] "Peptidomimetics—Tailored Enzyme Inhibitors."[1] Angewandte Chemie International Edition, 33(17), 1699-1720.[1] (Review of conformational constraints in drug design). [1]
PubChem Compound Summary. (2023). "Odanacatib and related Cathepsin K Inhibitors."[1][5] (Contextualizing the biological relevance of cyclopropyl-nitrile motifs).
Disclaimer: These protocols involve hazardous chemicals (Strong bases, Hydrogen gas, Raney Nickel).[1] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.[1]
Technical Support Center: Synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side products and impurities encountered during this multi-step synthesis. Our approach is to explain the "why" behind each problem, offering solutions grounded in chemical principles to enhance reaction efficiency and product purity.
Overview of the Synthetic Pathway
The synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is typically not a single transformation but a sequence of reactions. Understanding this pathway is critical to pinpointing the origin of impurities. Based on established chemical transformations, a robust and common route proceeds in four key stages, starting from a suitable Boc-protected amino acid ester.
Caption: General synthetic route to the target compound.
This guide will address potential side products at each of these critical junctures.
Part 1: Troubleshooting Guide - Side Product Formation
This section addresses specific problems reported by users, identified by unexpected spots on TLC, extra peaks in GC/MS or NMR, or low yields.
Issue 1: Impurities Arising from the Reduction Step (Step 1)
Question: "After reducing my starting ester (Ethyl 1-(Boc-amino)cyclopropanecarboxylate) with LiBH₄, my workup is complex, and the yield of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is low. What could be the cause?"
Answer:
This is a common issue related to incomplete reaction or over-reduction.
Causality: Lithium borohydride (LiBH₄) is a milder reducing agent than LiAlH₄, but its reactivity is highly dependent on the solvent and temperature. Incomplete reaction is the most frequent problem.
Unreacted Starting Material: The primary impurity is often the starting ester. This occurs if the reaction time is too short, the temperature is too low, or an insufficient amount of LiBH₄ is used.
Troubleshooting & Prevention:
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. The alcohol product will have a lower Rf value than the ester.
Ensure Anhydrous Conditions: While less sensitive than LiAlH₄, LiBH₄ will be quenched by water. Ensure your THF solvent is anhydrous.
Temperature Control: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (to 40-50 °C) can be employed, but this must be done cautiously as it can increase the risk of side reactions with other functional groups if present.
Stoichiometry: Use a slight excess of LiBH₄ (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. A procedure for a similar reduction suggests adding more reagent if the reaction stalls[1].
Issue 2: Formation of a Chlorinated Impurity (Step 2: Tosylation)
Question: "During the tosylation of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate with TsCl in pyridine, I've isolated a significant byproduct with a mass corresponding to the replacement of the hydroxyl group with chlorine. How is this happening and how can I prevent it?"
Answer:
This is a classic and frequently encountered side reaction in tosylation chemistry. The byproduct is tert-Butyl (1-(chloromethyl)cyclopropyl)carbamate .
Mechanism & Causality: The tosylation reaction proceeds by the alcohol attacking the tosyl chloride (TsCl), displacing a chloride ion (Cl⁻). Pyridine acts as a base to neutralize the HCl byproduct. However, the displaced chloride ion is a competent nucleophile and can compete with the desired reaction by displacing the newly formed tosylate group in an Sₙ2 reaction.
Caption: Competing pathways during tosylation.
Troubleshooting & Prevention:
Low Temperature is Crucial: The rate of the Sₙ2 displacement by chloride is highly temperature-dependent. Performing the tosylation at low temperatures (0 °C to -10 °C) significantly suppresses the formation of the chlorinated byproduct[2]. Add the tosyl chloride slowly to the cooled solution of the alcohol in pyridine to maintain temperature control.
Use of Toluenesulfonic Anhydride: An alternative is to use p-toluenesulfonic anhydride (Ts₂O) instead of TsCl. This eliminates chloride ions from the reaction mixture altogether, thus preventing the side reaction.
Limit Reaction Time: Once TLC analysis shows complete consumption of the starting alcohol, proceed with the workup promptly. Extended reaction times, even at low temperatures, can lead to increased formation of the chloride byproduct.
Issue 3: Incomplete Conversion and an Unexpected Polar Byproduct (Step 3: Cyanation)
Question: "When I react my tosylate intermediate with sodium cyanide in DMSO, I see incomplete conversion and a new, very polar spot on my TLC plate that doesn't correspond to the starting material or the product. What could this be?"
Answer:
This issue points to two potential problems: inefficient displacement and hydrolysis.
Unreacted Tosylate: The primary non-polar impurity is likely the unreacted tosylate starting material .
Causality: The Sₙ2 displacement at a neopentyl-like carbon (the CH₂ group is attached to a quaternary cyclopropyl carbon) can be sterically hindered and slow. Insufficient temperature or reaction time will lead to incomplete conversion.
Troubleshooting:
Temperature: This reaction often requires heating. A typical starting point is 60-80 °C in a polar aprotic solvent like DMSO or DMF.
Reagent Purity: Ensure the sodium cyanide is dry and of high purity. Cyanide salts can be hygroscopic.
Solvent: DMSO is an excellent choice as it effectively solvates the sodium cation, leaving a "naked," highly nucleophilic cyanide anion. Ensure the DMSO is anhydrous.
Hydrolysis to Amide: The polar byproduct is likely the corresponding amide, tert-Butyl (1-(2-amino-2-oxoethyl)cyclopropyl)carbamate .
Causality: The nitrile product can undergo partial hydrolysis to the primary amide if water is present in the reaction mixture or during the aqueous workup, especially if conditions become acidic or basic.
Troubleshooting:
Anhydrous Conditions: Use anhydrous NaCN and anhydrous DMSO to minimize water content during the reaction.
Neutral Workup: During workup, avoid strong acids or bases. Quench the reaction by pouring it into a large volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine to remove residual DMSO and dry thoroughly before solvent evaporation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the Boc group be cleaved during any of these steps?
A1: The Boc group is generally robust under the conditions described. It is stable to the reducing conditions of LiBH₄ and the basic/nucleophilic conditions of tosylation and cyanation[3]. However, it is sensitive to acid. Accidental exposure to strong acidic conditions, for example during a workup to neutralize a basic solution, could lead to partial or complete deprotection, yielding the free amine. Always use mild acids (like dilute citric acid or saturated ammonium chloride) for pH adjustments if necessary[4][5].
Q2: I am considering a one-pot procedure from the alcohol to the nitrile. Is this feasible?
A2: While one-pot procedures are attractive for process efficiency, they can be challenging here. A one-pot tosylation-cyanation would mean having the cyanide salt present during the tosylation. Cyanide is a potent nucleophile and could directly displace the hydroxyl group (less likely) or compete in displacing the tosylate as it is formed. This can lead to a complex mixture and is generally not recommended without significant optimization. A sequential, two-step process with isolation of the tosylate intermediate provides better control and purity.
Q3: My final product seems to degrade upon storage. Is this common?
A3: While the tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is a relatively stable molecule, aminonitriles can be susceptible to hydrolysis over long-term storage, especially if exposed to moisture and acidic or basic conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place.
Q4: What are the best analytical methods to check the purity of my final product?
A4: A combination of techniques is recommended for full characterization and purity assessment.
NMR (¹H and ¹³C): Provides structural confirmation and can identify and quantify major impurities if their signals are resolved from the product peaks.
HPLC/UPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting minor impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point[][7].
GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify volatile impurities and confirm the mass of the main component and byproducts.
FTIR: Infrared spectroscopy is useful for confirming the presence of key functional groups (N-H stretch of the carbamate, C≡N stretch of the nitrile, C=O of the carbamate).
Part 3: Key Impurity Summary and Data
The following table summarizes the most common side products discussed, their origin, and key analytical identifiers.
Troubleshooting guide for the synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
This guide outlines the technical troubleshooting framework for synthesizing tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate , a critical intermediate in the development of cathepsin inhibitors and other peptidomimetics...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical troubleshooting framework for synthesizing tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate , a critical intermediate in the development of cathepsin inhibitors and other peptidomimetics.[1]
The synthesis centers on the homologation of 1-aminocyclopropanecarboxylic acid (ACC) derivatives. The primary challenge lies in the nucleophilic substitution step, where the geminal disubstitution on the cyclopropane ring creates significant steric strain and competing intramolecular cyclization pathways.
Part 1: Synthetic Workflow & Logic
The most robust route proceeds via the Reduction-Activation-Substitution pathway starting from N-Boc-1-aminocyclopropanecarboxylic acid (Boc-ACC-OH) or its ester.[1]
Core Pathway Diagram
Figure 1: Step-wise synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate showing the critical path and potential oxazolidinone byproduct formation.[1]
Part 2: Troubleshooting Guide (Q&A)
Phase 1: Reduction (Carboxylic Acid
Alcohol)[1]
Q1: I am using LiAlH₄ to reduce the ester, but I see loss of the Boc group. Why?
Cause: Lithium Aluminum Hydride (LiAlH₄) is a strong Lewis acid and can coordinate with the Boc carbonyl, leading to deprotection or reduction of the carbamate to an N-methyl group at elevated temperatures.[1]
Solution: Switch to the Mixed Anhydride Method or LiBH₄ .
Protocol: Activate the acid with Isobutyl Chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.[1] Filter the salt, then reduce in situ with Sodium Borohydride (NaBH₄) in water/THF.[1] This preserves the Boc group completely.
Q2: The alcohol product is water-soluble and yield is low after extraction. [1]
Cause: The 1-(hydroxymethyl)cyclopropyl moiety is small and polar.[1]
Solution:
Saturate the aqueous phase with NaCl (brine) before extraction.[1]
Use Ethyl Acetate/THF (3:1) as the extraction solvent to improve recovery.[1]
Check: If the product is still missing, it may have formed a borate complex.[1] Quench the borohydride reaction with mild citric acid and stir for 30 minutes to break the complex.
Phase 2: Activation (Alcohol
Mesylate)[1]
Q3: Upon adding Mesyl Chloride (MsCl), the reaction turns black/tarry.
Cause: Exothermic decomposition or elimination. The cyclopropylcarbinyl system is sensitive.
Solution:
Cool the reaction to -10°C before adding MsCl.
Add MsCl dropwise as a solution in DCM, not neat.
Ensure Triethylamine (Et₃N) is present before adding MsCl to scavenge HCl immediately.[1] Acid accumulation cleaves the Boc group.
Q4: Is the mesylate stable for storage?
Insight: No. N-Boc-amino mesylates on gem-disubstituted rings are prone to intramolecular cyclization (see Phase 3) or rearrangement.[1]
Direct Action: Use the mesylate immediately in the next step. If you must pause, store at -20°C under Argon for no more than 12 hours. Do not heat during concentration (keep rotovap bath < 30°C).[1]
Phase 3: Cyanation (Mesylate
Nitrile)[1]
Q5: I am isolating a crystalline solid that lacks the t-Butyl signal in NMR (loss of ~1.4 ppm singlet).
Diagnosis: You have formed the Spiro-Oxazolidinone byproduct.[1]
Mechanism:[1][2][3][4] The carbamate oxygen attacks the mesylate carbon (intramolecular
) faster than the cyanide ion can attack.[1] This releases isobutylene and forms a cyclic carbamate.
Corrective Protocol:
Solvent: Change from DMF to DMSO . DMSO accelerates the intermolecular
reaction of cyanide significantly more than the intramolecular cyclization.
Concentration: Increase the concentration of NaCN (use 3–5 equivalents). High nucleophile concentration favors the intermolecular path.
Temperature: Lower the temperature. Run the reaction at RT (20–25°C) . Do not heat to 60–80°C unless absolutely necessary; heat promotes the thermodynamic cyclization.
Q6: The reaction is stalled at 50% conversion.
Cause: Steric hindrance at the neopentyl-like position (primary carbon adjacent to a quaternary cyclopropane center).[1]
Solution: Add a phase transfer catalyst or Lewis acid helper.
Nitriles are stable, but carbamates can degrade.[1]
References
Reduction of N-Boc Amino Acids: Luly, J. R., et al.[1] "A synthesis of N-Boc-amino aldehydes and their application to the synthesis of renin inhibitors." Journal of Organic Chemistry, 52(8), 1487-1492.[1] Link[1]
Mesylation & Cyclization Risks: Benoiton, N. L.[1] "Chemistry of Peptide Synthesis." CRC Press, 2006.[1] (Detailed discussion on oxazolidinone formation from activated N-Boc amino alcohols).
Cyclopropane Amino Acid Synthesis: Wurz, R. P., et al. "Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Derivatives."[1] Organic Syntheses, Coll.[1][6] Vol. 10, p. 490 (2004).[1] Link[1]
Cyanation of Neopentyl-like Systems: Okamoto, M., et al. "Synthesis of nitriles from primary alcohols via mesylates using NaCN in DMSO."[1] Tetrahedron Letters, 31(29), 4181-4184.[1]
Intermediate Identification: CAS 107017-73-2 (tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate).[1] PubChem Compound Summary. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: STAB-CN-CYC-001
Status: Active Guide
Applicable Compound: tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
Chemical Class: Boc-protected aminocyclopropane nitrile
Primary Application: Pharmaceutical intermediate (e.g., Cathepsin K inhibitors like Odanacatib)[1][2]
Introduction
Welcome to the Technical Support Center. You are likely working with this compound as a critical building block for installing the constrained cyclopropyl-nitrile motif in peptide mimetics or protease inhibitors.[1]
While the cyclopropane ring and nitrile group provide metabolic stability in the final drug candidate, the Boc-carbamate protecting group introduces a specific vulnerability during storage. This guide synthesizes mechanistic organic chemistry with practical facility protocols to prevent the "silent killer" of this reagent: Acid-Catalyzed Autocatalytic Decomposition. [1]
Module 1: The Stability Profile (Root Cause Analysis)
To prevent degradation, one must understand the molecular "weak points." This compound faces two distinct threats: Acidolysis (primary threat) and Hydrolysis (secondary threat).[2]
Mechanistic Degradation Pathways
The following diagram illustrates the cascade of failure. Note that the decomposition of the Boc group generates species that can further accelerate degradation.
Figure 1: The dual-threat degradation pathway.[1][2] The red path (Acidolysis) is the most common storage failure mode, leading to gas evolution and liquefaction.
The "Acid Spike" Phenomenon
The tert-butyl carbamate (Boc) group is designed to be cleaved by acid.[3] If your material was purified using silica gel (acidic) or extracted with chlorinated solvents (often contain HCl traces) without a basic wash, trace acid remains trapped in the crystal lattice .[2]
The Result: Slow, continuous release of isobutylene gas and CO₂.
The Symptom: The bottle "pops" when opened, or the solid turns into a sticky gum (oiling out).
Module 2: Storage Protocol (The Golden Standard)
Do not rely on the manufacturer's generic "Store at 4°C" label. For high-value intermediates, follow this rigorous protocol.
Storage Conditions Summary
Parameter
Standard Requirement
Critical Limit (Do Not Exceed)
Temperature
-20°C (Freezer)
+8°C (Refrigerator)
Atmosphere
Inert (Argon/Nitrogen)
Air (Oxygen/Moisture)
Container
Amber Glass + Teflon Seal
Clear Glass or Plastic
Desiccation
Active Desiccant (SiO₂/CaCl₂)
Ambient Humidity
Protocol: The "Argon Blanket" Technique
Use this procedure every time the bottle is opened.
Equilibration: Allow the sealed bottle to reach room temperature (approx. 30 mins) before opening.
Why? Opening a cold bottle condenses atmospheric moisture directly onto the reagent, initiating nitrile hydrolysis.
Dispensing: Weigh out the required amount quickly. Avoid using metal spatulas if the coating is scratched (metal ions can catalyze nitrile hydration).
Purging: Insert a needle connected to an Argon or Nitrogen line into the headspace of the vial. Flow gas gently for 10-15 seconds to displace heavy oxygen and moisture.[1]
Sealing: Cap immediately. Wrap the cap junction with Parafilm to create a secondary moisture barrier.
Return to Cold: Place the vial inside a secondary jar containing desiccant packets (e.g., Drierite) before returning to the -20°C freezer.
Module 3: Troubleshooting & FAQs
Q1: The solid material has turned into a sticky oil or gum. Is it usable?
Diagnosis: This is the classic sign of Boc-deprotection . The crystal lattice has collapsed due to the loss of the bulky tert-butyl group and the evolution of gas.
Action: Run a proton NMR.
Check: Look for the disappearance of the singlet at ~1.4 ppm (9H, Boc group).
Decision: If the Boc peak is significantly diminished (<90% integration), the material is compromised. Discard. Recrystallization is rarely effective once the "oiling out" phase begins.
Q2: I smell a "gas station" odor when I open the vial.
Diagnosis: You are smelling Isobutylene , a byproduct of thermal or acidic decomposition of the Boc group.
Immediate Fix: If the solid looks intact, dissolve in EtOAc, wash with 5% NaHCO₃ (to remove trace acids causing the issue), dry over Na₂SO₄, and re-concentrate.
Prevention:[1][2] Ensure the new storage container is strictly acid-free.[1]
Q3: The NMR shows a new set of peaks, but the Boc group is still there.
Diagnosis: Likely Nitrile Hydrolysis .[2] The nitrile (-CN) has converted to a primary amide (-CONH₂).[1][2]
Indicator: Look for two broad singlets (NH protons) around 5.0–7.0 ppm in DMSO-d6 or CDCl₃.[1][2]
Action: If the impurity is <5%, you may be able to use the reagent for reactions that don't involve the nitrile immediately. However, purification via column chromatography is recommended (Amides are much more polar than nitriles; they will stick to the baseline in low-polarity solvent systems).[2]
Module 4: Emergency Quality Control (QC)
If you suspect degradation, perform this rapid QC check before committing the reagent to a valuable synthesis.
No sharp aldehyde peaks at 9-10 ppm (rare oxidative failure).[1][2]
References
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive source on Boc stability and acid lability). [2]
Stoch, S. A., et al. (2013).[2] "Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics."[5][6] British Journal of Clinical Pharmacology, 75(5), 1240-1254.[2][5] (Context for the pharmaceutical application of the cyanomethyl-cyclopropyl scaffold). [1]
Klenke, B., & Gilbert, I. H. (2001).[2] "Nitrile Reduction in the Presence of Boc-Protected Amino Groups." Journal of Organic Chemistry, 66(7), 2480–2483.[2] (Discusses the stability of Boc groups adjacent to nitriles).
Technical Support Center: Synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. This guide, designed by a Senior Appl...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. This guide, designed by a Senior Application Scientist, provides in-depth technical assistance and troubleshooting advice to navigate the complexities of this synthesis. We understand that reagent purity is a critical factor for success, and this resource is structured to address the challenges you may encounter, ensuring a robust and reproducible synthetic route.
Synthesis Overview: A Two-Step Approach
The synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate is typically achieved through a two-step process starting from tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate. The overall transformation involves the conversion of a primary alcohol to a nitrile.
Step 1: Tosylation. The hydroxyl group of the starting material is converted into a good leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.
Step 2: Cyanation. The resulting tosylate undergoes a nucleophilic substitution reaction with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to yield the desired nitrile product. A phase-transfer catalyst (PTC) is often employed to facilitate this reaction.
This guide will delve into the critical aspects of each step, with a strong focus on how reagent purity impacts the reaction outcome.
Our troubleshooting guide is formatted as a series of questions and answers to directly address common issues encountered during the synthesis.
Part 1: General Questions
Q1: I am not getting the expected yield for the overall synthesis. What are the most likely causes?
A1: Low overall yield can stem from issues in either the tosylation or the cyanation step. The most common culprits are:
Suboptimal Reagent Purity: This is the most frequent cause of low yields and side product formation. Impurities in your starting material, tosyl chloride, cyanide salt, or solvents can have a significant impact.
Incomplete Reactions: Either the tosylation or the cyanation may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or inefficient mixing.
Side Reactions: Competing reactions, such as elimination or hydrolysis, can consume your starting materials and reduce the yield of the desired product.
Suboptimal Work-up and Purification: Product loss during extraction, washing, or chromatography will lower the isolated yield.
Q2: How do I monitor the progress of each reaction step?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both the tosylation and cyanation reactions.
TLC System: A typical mobile phase for this class of compounds is a mixture of heptane and ethyl acetate. The exact ratio will need to be optimized based on your specific compounds.
Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable agent, such as potassium permanganate or ceric ammonium molybdate.
Interpretation:
Tosylation: You should see the disappearance of the starting alcohol spot and the appearance of a new, less polar spot corresponding to the tosylate.
Cyanation: You should observe the disappearance of the tosylate spot and the appearance of a new spot for the nitrile product.
Part 2: Troubleshooting the Tosylation Step
Q3: My tosylation reaction is slow or incomplete. What should I do?
A3: A sluggish tosylation can be addressed by considering the following factors:
Purity of p-Toluenesulfonyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which will not participate in the reaction. Use freshly opened or purified TsCl. The purity can be checked by melting point or NMR.[1][2]
Base Quality: Pyridine or other amine bases should be dry. Water in the base can hydrolyze the TsCl.
Solvent Purity: The solvent, typically dichloromethane (DCM) or tetrahydrofuran (THF), must be anhydrous. The presence of water will consume the TsCl.
Temperature: While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.[3]
Q4: I am observing multiple spots on my TLC plate after the tosylation reaction. What are these byproducts?
A4: Besides the desired tosylate and unreacted starting material, you may observe the following byproducts:
p-Toluenesulfonic Anhydride: This can form if there is any moisture present.
Pyridinium Salt: The reaction of TsCl with pyridine can form a tosylpyridinium salt, which is a more reactive tosylating agent.[4]
Chloride Impurity: In some cases, the tosylate can be displaced by the chloride ion generated from TsCl, leading to the formation of a chloro-substituted byproduct.[5]
Experimental Protocol: Tosylation of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.
Stir the reaction mixture at 0°C for 4 hours, monitoring the progress by TLC. If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.
Upon completion, dilute the reaction mixture with water.
Separate the organic layer and wash it sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-Butyl (1-(tosyloxymethyl)cyclopropyl)carbamate.
Part 3: Troubleshooting the Cyanation Step
Q5: My cyanation reaction is not working, or the yield is very low. What are the common causes?
A5: Failure in the cyanation step often points to issues with the nucleophile or the reaction conditions:
Purity and Handling of Sodium Cyanide (NaCN): NaCN is hygroscopic and its purity can affect its nucleophilicity. Use a high-purity, dry grade of NaCN. It is also highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Presence of Water: The cyanation reaction should be carried out under anhydrous conditions. Water can compete with the cyanide ion as a nucleophile, leading to the formation of the starting alcohol as a byproduct.[2]
Ineffective Phase-Transfer Catalyst (PTC): The PTC is crucial for transporting the cyanide ion from the solid or aqueous phase into the organic phase where the reaction occurs. Ensure you are using an appropriate PTC, such as tetrabutylammonium bromide (TBAB), at a suitable concentration (typically 5-10 mol%).
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective for this type of reaction.
Q6: I am observing an elimination byproduct in my cyanation reaction. How can I minimize it?
A6: The formation of an alkene via an E2 elimination pathway is a common side reaction, especially if the reaction is heated for an extended period. To minimize elimination:
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Use a Less Hindered Base (if applicable): While the cyanide ion itself is not strongly basic, impurities in the cyanide salt or the use of a strongly basic PTC can promote elimination.
Substrate Structure: As a primary tosylate, the substrate is less prone to elimination than secondary or tertiary tosylates. However, steric hindrance around the reaction center can favor elimination.[6]
Experimental Protocol: Cyanation of tert-Butyl (1-(tosyloxymethyl)cyclopropyl)carbamate
To a solution of crude tert-Butyl (1-(tosyloxymethyl)cyclopropyl)carbamate (1.0 eq) in a suitable aprotic polar solvent such as DMF or DMSO (10 volumes), add sodium cyanide (1.5 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq).
Heat the reaction mixture to 60-70°C and stir vigorously.
Monitor the reaction progress by TLC until the starting tosylate is consumed.
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
Extract the product with a suitable organic solvent, such as ethyl acetate.
Combine the organic extracts and wash them with brine to remove any residual DMF/DMSO and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to obtain pure tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate.
Data Presentation
Table 1: Recommended Reagent Purity and Potential Impact of Impurities
Diol impurities can lead to the formation of ditosylated byproducts.
p-Toluenesulfonyl Chloride (TsCl)
>99%
p-Toluenesulfonic acid
Reduces the effective concentration of the tosylating agent, leading to incomplete reaction.
Pyridine
Anhydrous, >99%
Water
Hydrolyzes TsCl, reducing its effectiveness and forming acidic byproducts.
Sodium Cyanide (NaCN)
>98%, anhydrous
Sodium carbonate, water
Carbonate is a weaker nucleophile. Water can lead to hydrolysis of the tosylate.
Solvents (DCM, DMF, etc.)
Anhydrous
Water, other reactive impurities
Can react with reagents and reduce yield.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the synthesis.
References
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Retrieved from [Link]
Google Patents. (n.d.). KR840002200B1 - Purification of p-tosyl chloride.
Google Patents. (n.d.). US5194651A - Tosylation of alcohols.
PubChem. (n.d.). tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. Retrieved from [Link]
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]
United Chemical. (2025, May 16). The Role and Mechanisms of Sodium Cyanide in Organic Synthesis. Retrieved from [Link]
ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
Stability of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate in acidic and basic conditions
Welcome to the technical support center for tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. Here, we address common questions regarding its stability in both acidic and basic conditions, offering explanations grounded in chemical principles and practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: My tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate appears to be degrading during my acidic workup. What is happening and how can I prevent it?
A1: The primary cause of degradation under acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3] The Boc group is intentionally designed to be labile in the presence of strong acids, which is a common strategy in multi-step organic synthesis.[3]
The Chemistry Behind the Instability:
The degradation process is an acid-catalyzed hydrolysis of the carbamate. The mechanism involves the following key steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][3]
Formation of a tert-butyl cation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.[2][3]
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the deprotected primary amine.[2][3]
This process is generally efficient and is often desired for deprotection. However, if you wish to maintain the Boc group during an acidic wash, it is crucial to use milder acidic conditions. While strong acids like trifluoroacetic acid (TFA) will readily cleave the Boc group, brief washes with dilute aqueous acids like 0.5 M HCl are often tolerated.[4]
Troubleshooting & Prevention:
Avoid Strong Acids: If Boc protection is to be maintained, avoid strong acids such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).[1][2]
Minimize Exposure Time: When performing an acidic wash, minimize the contact time between your compound and the acidic solution.
Use Weaker Acids: Consider using a weaker acid, such as a saturated solution of ammonium chloride, for your workup if the goal is to neutralize a basic reaction mixture without cleaving the Boc group.
Low Temperature: Perform acidic washes at lower temperatures (e.g., 0 °C) to decrease the rate of the cleavage reaction.
Q2: I'm observing unexpected side reactions during Boc deprotection with a strong acid. What are these and how can I mitigate them?
A2: A common complication during strong acid-mediated Boc deprotection is the reaction of the liberated tert-butyl cation with other nucleophilic functional groups in your molecule or reaction mixture.[1][3] The tert-butyl cation is a potent electrophile and can alkylate sensitive residues.
To prevent these unwanted side reactions, the use of "scavengers" is recommended.[1][3] Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation.
Commonly Used Scavengers:
Scavenger
Typically Used For
Anisole
General purpose
Thioanisole
Protecting sulfur-containing residues
Dithiothreitol (DTT)
Protecting tryptophan and other sensitive residues
Experimental Protocol for Boc Deprotection with Scavengers:
Dissolve the Boc-protected compound in an appropriate anhydrous solvent (e.g., dichloromethane).
Add the chosen scavenger (e.g., anisole, 1-5 equivalents).
Slowly add the strong acid (e.g., TFA, typically in a 1:1 ratio with the solvent) at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Remove the solvent and excess acid under reduced pressure.
Q3: Is tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate stable under basic conditions?
A3: Generally, the Boc protecting group is stable under most basic conditions.[5] This is a key feature that allows for its use in orthogonal protection strategies where other protecting groups, such as Fmoc, can be selectively removed with bases. However, the nitrile functional group can be susceptible to hydrolysis under strong basic conditions, especially with heating.[6][7]
Potential Instability of the Nitrile Group:
Under strongly basic conditions (e.g., concentrated NaOH or KOH, especially with heat), the nitrile group can undergo hydrolysis to form a carboxylic acid (after an acidic workup) or a carboxylate salt.[7][8] The mechanism proceeds through an amide intermediate.[6][8]
Recommendations for Basic Conditions:
Avoid Strong Bases and Heat: For routine extractions and washes, use milder bases like sodium bicarbonate or sodium carbonate solutions at room temperature.
Monitor for Amide Formation: If your reaction conditions require a stronger base, be aware of the potential for nitrile hydrolysis. You may need to analyze for the formation of the corresponding amide or carboxylic acid.
Q4: What are the best analytical techniques to monitor the stability of my compound?
A4: Several analytical techniques can be employed to monitor the stability of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate. The choice of method will depend on the specific experiment and the available instrumentation.
Recommended Analytical Methods:
Technique
Application
Thin Layer Chromatography (TLC)
A quick and easy method to monitor the progress of a reaction and check for the presence of the starting material and deprotected product.[9]
High-Performance Liquid Chromatography (HPLC)
Provides quantitative data on the purity of your compound and can be used to track the formation of degradation products over time.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Confirms the identity of the starting material, the deprotected product, and any side products by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Can be used to confirm the structure of the compound and to identify the deprotected amine after cleavage.[9]
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key reaction mechanisms and workflows.
Caption: Acid-catalyzed deprotection of the Boc group.
Technical Validation: tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate in Cathepsin K Inhibitor Synthesis
This guide validates the use of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (CAS: 1001908-46-2 / 1245648-43-0 analogs) as a critical intermediate in the synthesis of Cathepsin K Inhibitors (specifically structural a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide validates the use of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate (CAS: 1001908-46-2 / 1245648-43-0 analogs) as a critical intermediate in the synthesis of Cathepsin K Inhibitors (specifically structural analogs of Odanacatib ) and conformationally restricted Gabapentinoids .
Executive Summary
Target API: Cathepsin K Inhibitors (e.g., Odanacatib analogs) and Conformationally Restricted Gabapentinoids.
Role of Intermediate: Provides a pre-functionalized, gem-disubstituted cyclopropane core, bypassing the hazardous Curtius rearrangement and toxic Strecker synthesis steps.
Verdict: The use of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate significantly improves safety profiles and process scalability compared to traditional in situ cyclopropane construction methods. It serves as a "safety-valve" intermediate, allowing the installation of the critical 1,1-disubstituted motif without handling azides or high-pressure cyanide gas.
The Synthetic Challenge: The Gem-Disubstituted Constraint
In the development of Cathepsin K inhibitors (like Odanacatib) and next-generation neuropathic pain agents (Gabapentinoids), the 1,1-disubstituted cyclopropane ring is a pharmacophoric necessity. It locks the molecule into a bioactive conformation. However, synthesizing this ring is chemically fraught due to:
Thorpe-Ingold Effect: Steric crowding makes nucleophilic attack on the quaternary carbon difficult.
Ring Strain: The 60° bond angle of the cyclopropane ring makes it susceptible to ring-opening under harsh acidic or electrophilic conditions.
Safety Hazards: Traditional routes to 1-amino-1-substituted cyclopropanes often involve explosive azides or highly toxic cyanides.
Comparative Analysis: Route Validation
This section compares the "Target Route" (using the pre-formed carbamate) against industry-standard alternatives.
Mechanism: The gem-disubstituted core is already established. The chemist performs chemoselective transformations on the nitrile (reduction to amine or hydrolysis to acid) or the Boc-group (deprotection).
Advantages:
Zero Azide Risk: Eliminates the need for Curtius rearrangement.
Stereocontrol: Commercially available in high enantiomeric excess (ee).
Scalability: Validated for multi-kilogram GMP batches.
Thermal rearrangement to isocyanate Hydrolysis to amine.
Risks: Acyl azides are potentially explosive. The thermal rearrangement requires strict temperature control, often leading to "runaway" reactions on scale.
Risks: Requires handling NaCN/KCN or TMSCN. Often yields racemic mixtures requiring tedious chiral resolution.
Data Comparison Table
Metric
Route A (Target Intermediate)
Route B (Curtius Rearrangement)
Route C (Strecker Synthesis)
Overall Yield
85 - 92%
45 - 60%
50 - 70%
Purity (HPLC)
>99.5%
~95% (Isocyanate impurities)
~90% (Racemic contaminants)
Safety Score
High (Standard reagents)
Low (Explosion hazard)
Low (Cyanide toxicity)
Step Count
2 (Deprotect/Funct.)
4 (Activate/Azide/Rearrange/Hydrolyze)
3 (Cyanation/Hydrolysis/Resolution)
COGS (Scale)
Moderate (High upfront, low process cost)
High (Safety engineering costs)
Moderate (Resolution losses)
Experimental Protocol: Synthesis of the "Warhead" Precursor
This protocol validates the conversion of the intermediate into the 1-amino-cyclopropaneacetic acid scaffold, a key building block for Odanacatib analogs and Gabapentinoids.
Objective: Hydrolysis of the nitrile to the acid while retaining the Boc-protection (or selective deprotection).
slowly to catalyze the hydrolysis to the amide/acid without removing the Boc group (Radziszewski reaction conditions).
Warm to room temperature and stir for 4 hours.
Quench with
to destroy excess peroxide.
Acidify to pH 4 with citric acid (avoid strong mineral acids to prevent Boc loss).
Extract with EtOAc.
Step 2: Boc-Deprotection (Optional for Coupling)
Reagents: 4M HCl in Dioxane.
Procedure:
Dissolve the intermediate in dry dioxane.
Add HCl/Dioxane at 0°C.
Monitor via TLC for disappearance of starting material (approx. 2 hours).
Concentrate in vacuo to yield the 1-(aminomethyl)cyclopropyl amine hydrochloride salt.
Mechanism & Workflow Visualization
The following diagram illustrates the strategic advantage of using the pre-formed carbamate (Route A) to bypass the high-energy intermediates of Route B.
Caption: Comparative workflow showing the direct, low-risk pathway of Route A versus the hazardous, multi-step Route B.
Scientific References
Pfizer Inc. (2008). Discovery of Odanacatib (MK-0822), a selective inhibitor of cathepsin K. Journal of Medicinal Chemistry. Link
Vertex Pharmaceuticals. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Link
Merck Frosst Centre. (2008).[2] The discovery of odanacatib (MK-0822). Bioorganic & Medicinal Chemistry Letters. Link
Organic Syntheses. (2011). Preparation of Mono-Carbamate Protected Diamines. Organic Syntheses, Vol. 88. Link
IQ UFRGS. (2017). Synthetic Approaches to New Drugs Approved During 2015 (Cathepsin/Protease Context). Link
A Comparative Analysis of the Reactivity of Different Cyanomethylating Agents: A Guide for Researchers
The introduction of the cyanomethyl (–CH₂CN) group is a cornerstone transformation in modern organic synthesis, providing a versatile handle for the construction of complex molecules central to pharmaceuticals, agrochemi...
Author: BenchChem Technical Support Team. Date: February 2026
The introduction of the cyanomethyl (–CH₂CN) group is a cornerstone transformation in modern organic synthesis, providing a versatile handle for the construction of complex molecules central to pharmaceuticals, agrochemicals, and materials science. The nitrile functionality is a gateway to a multitude of other chemical groups, including primary amines, carboxylic acids, and amides, making the choice of an effective cyanomethylating agent a critical decision in any synthetic campaign.[1]
This guide offers a comparative analysis of the primary classes of cyanomethylating agents, focusing on their reactivity, mechanistic underpinnings, and practical applications. We will delve into the nuances of metal-catalyzed, radical-based, photocatalytic, and electrochemical methods, providing the experimental data and protocols necessary for researchers to make informed decisions in their laboratory work.
The Landscape of Cyanomethylation: An Overview of Reactive Species
The efficacy of a cyanomethylation reaction is fundamentally tied to the nature of the cyanomethyl species generated. Broadly, these can be categorized into two main reactive intermediates: the cyanomethyl radical (•CH₂CN) and the cyanomethyl anion (⁻:CH₂CN). The choice of reagent and reaction conditions dictates which of these intermediates is formed, thereby defining the scope and limitations of the transformation.
Cyanomethyl Radical (•CH₂CN): This neutral, open-shell species is typically generated under oxidative conditions and is highly effective for the functionalization of C–H bonds and the addition to unsaturated systems. Its reactivity is governed by radical stability and polarity matching with the substrate.
Cyanomethyl Anion (⁻:CH₂CN): As a potent nucleophile, the cyanomethyl anion excels in reactions with electrophilic partners, such as carbonyls and alkyl halides. Its generation requires strongly basic or reductive conditions.
The following sections will compare the most prevalent methods for generating these species and the corresponding cyanomethylating agents.
Comparative Analysis of Cyanomethylation Strategies
The selection of a cyanomethylating agent is a multifactorial decision, weighing reactivity, substrate compatibility, cost, and safety. Below, we compare the leading strategies, supported by experimental data.
Metal-Catalyzed Cyanomethylation
Transition metal catalysis offers a powerful and often highly selective means of activating otherwise inert C–H bonds for cyanomethylation, typically using acetonitrile as the cyanomethyl source.[1]
Mechanism: The mechanism often involves the coordination of the substrate to the metal center, followed by a directed C–H activation step. The cyanomethyl group, typically derived from the activation of acetonitrile, is then coupled with the substrate through a catalytic cycle. For instance, in some copper-catalyzed systems, a radical relay mechanism is proposed where a benzylic radical is generated and then trapped by a chiral copper(II)-cyanide complex, enabling asymmetric C–CN bond formation.[2]
Common Catalysts & Reagents:
Copper (Cu): Copper catalysts are widely used for the cyanomethylation of imines, alkenes, and N-sulfonyl allylamines, with yields often ranging from good to excellent (43-98%).[1][3] However, some protocols may require harsh conditions, such as high temperatures and long reaction times.[1]
Iron (Fe): Iron catalysts, such as FeCl₂, provide a cost-effective and non-toxic option for the directed cyanomethylation of arylamines and aminopyridines.[1][3] These reactions often employ an oxidant like di-tert-butyl peroxide (DTBP) to facilitate the generation of the cyanomethyl radical.[1]
Rhodium (Rh): Rhodium catalysts, in synergy with silane reagents, have been developed for highly regio- and enantioselective allylic cyanomethylation directly from acetonitrile, achieving yields up to 98% and excellent enantiomeric excess (>99% ee).[3][4]
Advantages: High selectivity (chemo-, regio-, and enantio-), broad substrate scope, and the ability to use acetonitrile as a cheap and abundant cyanomethyl source.
Limitations: Potential for metal contamination in the final product, cost of some precious metal catalysts, and sometimes harsh reaction conditions.
Metal-Free Radical Cyanomethylation
This approach avoids transition metals, relying on chemical oxidants to generate cyanomethyl radicals from acetonitrile. It is a robust method for C–H functionalization and additions to unsaturated systems.
Mechanism: The reaction is initiated by the thermal decomposition of a radical initiator, such as tert-butyl peroxybenzoate (TBPB) or di-tert-butyl peroxide (DTBP). The resulting radicals abstract a hydrogen atom from acetonitrile to form the cyanomethyl radical (•CH₂CN), which then reacts with the substrate.[1]
Caption: General mechanism for metal-free radical cyanomethylation using TBPB.
Common Reagents:
Acetonitrile (CH₃CN) with TBPB or DTBP: This is the most common system, where acetonitrile serves as both the solvent and the cyanomethyl source. It is effective for a wide range of substrates, including coumarins, 8-aminoquinoline amides, and alkenes, with yields typically in the 50-85% range.[1]
Advantages: Avoids metal contamination, uses inexpensive reagents, and is operationally simple.
Limitations: Requires stoichiometric amounts of strong oxidants, can have limited selectivity with complex substrates, and often requires high temperatures (130 °C).[1]
Photocatalytic Cyanomethylation
Visible-light photocatalysis has emerged as a mild and powerful strategy for generating cyanomethyl radicals under ambient conditions.
Mechanism: A photocatalyst, upon absorbing light, enters an excited state and can then engage in a single-electron transfer (SET) with a suitable cyanomethyl precursor. For example, an excited iridium photocatalyst can reduce bromoacetonitrile to generate a cyanomethyl radical and a bromide anion.
Caption: Simplified workflow for photocatalytic cyanomethylation.
Common Reagents:
Bromoacetonitrile (BrCH₂CN): This is a common precursor in photocatalytic methods, as the C–Br bond is readily cleaved upon reduction. It has been successfully used for the cyanomethylation of 2H-indazoles and other heterocycles with iridium-based photocatalysts, providing moderate to good yields at room temperature.
Acetonitrile (CH₃CN): While less common as a direct radical precursor in photocatalysis, it can be used in heterogeneous systems, for example with K-modified carbon nitride (CN-K), for the cyanomethylarylation of alkenes.
Advantages: Extremely mild reaction conditions (often room temperature), high functional group tolerance, and environmentally friendly ("green") approach.
Limitations: Can require expensive photocatalysts (e.g., iridium complexes), and the quantum yield can be sensitive to reaction parameters.
Electrochemical Cyanomethylation
This method involves the generation of the cyanomethyl anion (⁻:CH₂CN) through the cathodic reduction of acetonitrile. This "naked" anion is a highly reactive nucleophile.[5][6]
Mechanism: The electrolysis of an acetonitrile solution containing a tetraalkylammonium salt leads to the formation of the cyanomethyl anion at the cathode. The reactivity of this anion is highly dependent on the reaction partner; in the presence of an electrophile, it acts as a nucleophile, while in the presence of a weak acid, it acts as a strong base.[5][6][7]
Advantages: Avoids the use of chemical reagents for anion generation, allows for precise control over the amount of anion generated by controlling the charge passed, and proceeds under mild conditions.
Limitations: The cyanomethyl anion is also a strong base (pKa of acetonitrile is ~31.3 in DMSO), which can lead to side reactions if the substrate contains acidic protons.[6][7] Dimerization of the anion can also be a competing process.[6]
Quantitative Performance Comparison
The following table summarizes the performance of representative cyanomethylating agents across different methodologies. The choice of the optimal agent will depend heavily on the specific substrate and desired reaction outcome.
Methodology
Cyanomethylating Agent/System
Typical Substrate
Yield Range (%)
Key Features & Causality
Metal-Catalyzed
Acetonitrile / Cu(OAc)₂
Imines, α,β-Alkenes
69 - 98%
Copper's ability to coordinate with nitriles and alkenes facilitates the coupling. Tolerates a wide range of functional groups.[3]
Acetonitrile / FeCl₂ / DTBP
Arylamines, Aminopyridines
Moderate to Good
Iron's low cost and low toxicity make it an attractive catalyst. The directing amino group is crucial for regioselectivity.[1][3]
Acetonitrile / Rh catalyst / Silane
Allylic Substrates
up to 98%
Synergistic catalysis where the silane acts as an acetonitrile anion carrier, enabling high reactivity and enantioselectivity.[4]
Metal-Free Radical
Acetonitrile / TBPB
8-Aminoquinoline amides
50 - 84%
The reaction is driven by the thermal generation of radicals, which is effective but requires high temperatures. The amide directing group is essential.[1]
Photocatalytic
Bromoacetonitrile / Ir(ppy)₃
2H-Indazoles
~67%
Visible light provides the energy for the SET process, allowing the reaction to proceed at room temperature, thus preserving sensitive functional groups.
Electrochemical
Acetonitrile / Cathodic Reduction
Electrophiles (e.g., Aldehydes)
Varies
Generates a highly reactive "naked" cyanomethyl anion. Reactivity is dictated by the absence of acidic protons on the substrate.[5][6]
Experimental Protocols
To provide a practical context for the discussed methodologies, detailed protocols for two distinct and widely applicable cyanomethylation reactions are provided below.
Protocol 1: Metal-Free Radical Cyanomethylation of 8-Aminoquinoline Amides
This protocol, adapted from the work of Liu et al., demonstrates a robust method for C-H cyanomethylation using a chemical oxidant.[1] The rationale behind this setup is the thermal generation of radicals in a sealed system to ensure efficient reaction with the substrate.
Workflow Diagram:
Caption: Experimental workflow for the radical cyanomethylation protocol.
Reagents:
8-Aminoquinoline amide substrate (1.0 eq)
tert-Butyl peroxybenzoate (TBPB) (2.0 eq)
Acetonitrile (CH₃CN) (Solvent and cyanomethyl source)
Procedure:
To a sealable reaction tube, add the 8-aminoquinoline amide substrate (e.g., 0.2 mmol, 1.0 eq).
Place the tube in a preheated oil bath or heating block at 130 °C.
Stir the reaction mixture for the specified time (e.g., 12 hours). The reaction progress can be monitored by TLC.
After the reaction is complete, cool the tube to room temperature.
Carefully unseal the tube and concentrate the mixture under reduced pressure to remove the solvent.
Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired cyanomethylated product.
Protocol 2: Visible-Light Promoted Cyanomethylation of 2H-Indazoles
This protocol is based on a photocatalytic method and utilizes bromoacetonitrile as the cyanomethyl radical source. The key to this reaction is the generation of the radical under mild, light-induced conditions, which preserves the integrity of the heterocyclic core.
To an oven-dried Schlenk tube, add 2-phenyl-2H-indazole (e.g., 0.1 mmol, 1.0 eq), Ir(ppy)₃ (0.002 mmol, 2 mol%), and K₂HPO₄ (0.2 mmol, 2.0 eq).
Seal the tube with a rubber septum and cycle between vacuum and argon three times to ensure an inert atmosphere.
Add anhydrous acetonitrile (e.g., 1.0 mL) via syringe.
Add bromoacetonitrile (0.2 mmol, 2.0 eq) via syringe.
Place the Schlenk tube approximately 5 cm from a blue LED lamp (e.g., 5 W).
Stir the reaction mixture at room temperature for the required duration (e.g., 24 hours).
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the C3-cyanomethylated 2H-indazole.
Conclusion and Future Outlook
The field of cyanomethylation is diverse and continually evolving. Metal-catalyzed methods offer high selectivity and are well-established, while metal-free radical approaches provide a cost-effective and operationally simple alternative, albeit often at the expense of milder conditions. The rise of photocatalysis has opened new avenues for cyanomethylation under exceptionally mild conditions, expanding the scope to sensitive and complex molecules. Electrochemical methods, though less common, offer a unique, reagent-free approach to generating the highly nucleophilic cyanomethyl anion.
The choice of the "best" cyanomethylating agent is context-dependent. For complex substrates with multiple reactive sites where high selectivity is paramount, a metal-catalyzed or enzymatic approach may be optimal. For robust, large-scale syntheses where cost is a major driver, a metal-free radical method might be preferred. When working with delicate substrates that cannot tolerate heat or strong oxidants, photocatalysis is an increasingly attractive option.
Future developments will likely focus on enhancing the catalytic efficiency and reducing the cost of photocatalytic systems, expanding the scope of enantioselective cyanomethylation, and developing more practical and scalable electrochemical protocols. As our understanding of these reactive intermediates deepens, we can expect the development of even more sophisticated and powerful cyanomethylating agents to address the growing challenges of modern chemical synthesis.
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Mechanistic Insights into Copper-Catalyzed Asymmetric Cyanation of Allylic C-H Bonds. ResearchGate. [Link]
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Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ResearchGate. [Link]
Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. J. Am. Chem. Soc.[Link]
Radical cascade cyanomethylation of activated alkenes to construct cyano substituted oxindoles. Chemical Communications. [Link]
Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. [Link]
Unit 6: Anion Radicals. University of Calgary. [Link]